Epigomisin O
Description
See also: Schisandra chinensis fruit (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFJIBHVSYXQL-ZKTNFTSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73036-31-4 | |
| Record name | Epigomisin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073036314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIGOMISIN O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC1N1HR50P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epigomisin O: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigomisin O, a dibenzocyclooctadiene lignan primarily isolated from plants of the Schisandra genus, has garnered interest within the scientific community for its potential therapeutic properties. This document provides an in-depth technical guide on the chemical structure, physicochemical properties, and biological activities of this compound. It includes a detailed account of its isolation and synthesis, alongside an exploration of its potential mechanisms of action through key signaling pathways. This paper aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a structurally complex natural product belonging to the dibenzocyclooctadiene lignan class.
Chemical Identity:
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₇ |
| Molecular Weight | 416.46 g/mol |
| CAS Number | 73036-31-4 |
| IUPAC Name | (5S,6S,7S,8R)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-5-ol |
| SMILES | C[C@H]1--INVALID-LINK--OC)OC)OC)C3=C(C=C4C(=C3)OCO4)OC">C@HO)CC(C)C1 |
| InChI | InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12+,19+/m1/s1 |
Physicochemical Data:
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO (25 mg/mL with ultrasonic and warming), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Experimental Protocols
Isolation of this compound from Schisandra propinqua var. propinqua
The following protocol is a generalized procedure based on the successful isolation of lignans, including this compound, from Schisandra propinqua var. propinqua.[5][6]
Workflow for the Isolation of this compound:
Figure 1: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material and Extraction: Air-dried and powdered aerial parts (stems and leaves) of Schisandra propinqua var. propinqua are extracted with 70% aqueous acetone at room temperature for several days. The combined extracts are then concentrated under reduced pressure to yield a crude extract.[6]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the lignans, is collected for further separation.[5]
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and acetone to yield several fractions.[5]
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography, including MCI gel chromatography with a methanol-water gradient, to afford the pure compound.[6]
Synthesis of Dibenzocyclooctadiene Lignans
The total synthesis of dibenzocyclooctadiene lignans like this compound is a complex process that has been achieved through various strategies. A general approach involves the stereoselective construction of the eight-membered ring and the introduction of the correct stereochemistry at the chiral centers.[7]
Conceptual Workflow for the Synthesis of Dibenzocyclooctadiene Lignans:
References
- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Lignans from Schisandra propinqua var. propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Two New Compounds from Schisandra propinqua var. propinqua - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Asymmetric Total Synthesis of Dibenzocyclooctadiene Lignan Natural Products - American Chemical Society - Figshare [acs.figshare.com]
The Biosynthesis of Epigomisin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigomisin O is a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, which are widely used in traditional medicine.[1][2][3] Lignans from Schisandra species, including this compound, have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for key research areas, and a visualization of the biosynthetic pathway.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the phenylpropanoid pathway , a central route in plant secondary metabolism that produces a wide array of phenolic compounds. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield monolignols, the primary building blocks of lignans.
A Proposed Biosynthetic Pathway for this compound:
The biosynthesis of the dibenzocyclooctadiene lignan scaffold, to which this compound belongs, is thought to proceed through the following key stages:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to the monolignol coniferyl alcohol through the action of several enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by reductases and hydroxylases.[1][2][3][4][5]
-
Monolignol Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins (DIRs) to yield (+)-pinoresinol .[6]
-
Core Lignan Modifications: A series of enzymatic reductions and conversions transform (+)-pinoresinol into other key lignan intermediates. This sequence is proposed to be:
-
Formation of the Dibenzocyclooctadiene Skeleton: The dibenzocyclooctadiene core structure characteristic of Schisandra lignans is formed from these precursors. The precise enzymatic steps for this cyclization are still under investigation.
-
Tailoring Reactions: The core dibenzocyclooctadiene scaffold undergoes a series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) respectively, to produce the diverse array of lignans found in Schisandra, including this compound.[2][9][10][11][12][13][14][15] Based on the structure of this compound (C23H28O7)[7], a plausible sequence of final tailoring steps can be hypothesized.
Hypothetical Final Steps in this compound Biosynthesis
While the precise sequence and enzymes are yet to be definitively characterized, a hypothetical pathway leading to this compound from a generalized dibenzocyclooctadiene precursor is presented below. This pathway involves specific hydroxylation and O-methylation steps to achieve the final structure of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and precursor concentrations, are limited in the current literature. However, studies have reported the content of major lignans in the fruits of Schisandra chinensis, providing an indication of the metabolic flux towards these compounds.
| Lignan | Content (mg/g dry weight) in S. chinensis fruits | Reference |
| Schisandrol A | 5.133 - 6.345 | [2] |
| Schisandrol B | Varies significantly between samples | [2] |
| Schisantherin A | Varies significantly between samples | [2] |
| Schisandrin A | Varies significantly between samples | [2] |
| Schisandrin B | Varies significantly between samples | [2] |
| Schisandrin C | 0.062 - 0.419 | [2] |
| Total Lignans | 9.726 - 14.031 | [2] |
Note: The content of this compound was not individually quantified in this study, but it is a known constituent of Schisandra species.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding enzymes (e.g., CYP450s, OMTs) involved in this compound biosynthesis by comparing the transcriptomes of Schisandra tissues with high and low lignan content.
Workflow:
Caption: Workflow for candidate gene identification.
Methodology:
-
Plant Material: Collect tissues from Schisandra plants known to produce high levels of dibenzocyclooctadiene lignans (e.g., fruits, roots) and tissues with lower levels (e.g., leaves). Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the collected tissues using a commercially available plant RNA extraction kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Library Preparation and Sequencing: Construct mRNA sequencing libraries from high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina.
-
Bioinformatic Analysis:
-
Perform quality control and trimming of raw sequencing reads.
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Quantify transcript abundance and identify differentially expressed genes between high and low lignan-producing tissues.
-
-
Candidate Gene Selection: From the list of upregulated genes in high-lignan tissues, select candidates encoding enzymes plausibly involved in the later steps of dibenzocyclooctadiene lignan biosynthesis, such as cytochrome P450s and O-methyltransferases.
Protocol 2: Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate genes identified in Protocol 1.
Workflow:
Caption: Workflow for enzyme functional characterization.
Methodology:
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate gene from Schisandra cDNA.
-
Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Transform the expression vector into the chosen heterologous host.
-
Induce protein expression under optimized conditions.
-
-
Protein Purification:
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Assess protein purity and concentration.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the hypothesized substrate (e.g., a dibenzocyclooctadiene precursor), and any necessary cofactors (e.g., NADPH for CYP450s, S-adenosyl methionine for OMTs).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products.
-
-
Product Identification:
-
Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected hydroxylated or methylated compound.
-
For definitive structure elucidation, scale up the reaction and purify the product for Nuclear Magnetic Resonance (NMR) analysis.
-
Protocol 3: Metabolite Profiling of Schisandra Tissues
Objective: To identify and quantify intermediates and final products of the lignan biosynthetic pathway in different Schisandra tissues.
Methodology:
-
Sample Preparation:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract metabolites with a suitable solvent, typically methanol or a methanol/water mixture.
-
Centrifuge to remove cell debris and filter the supernatant.
-
-
LC-MS Analysis:
-
Perform chromatographic separation of the metabolites using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape.
-
Detect and quantify the metabolites using a mass spectrometer, operating in both positive and negative ionization modes to capture a wider range of compounds.
-
Identify known lignans by comparing their retention times and mass spectra with authentic standards.
-
Tentatively identify unknown intermediates based on their mass fragmentation patterns and comparison to spectral databases.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to perform peak picking, alignment, and integration.
-
Use statistical analysis to compare the metabolite profiles of different tissues.
-
Conclusion
The biosynthesis of this compound is a complex process that begins with the well-established phenylpropanoid pathway and proceeds through a series of modifications to form the intricate dibenzocyclooctadiene lignan structure. While the early steps of lignan biosynthesis are relatively well understood, the specific enzymes and intermediates in the final tailoring reactions leading to this compound in Schisandra are still an active area of research. The protocols and information presented in this guide provide a framework for researchers to further investigate this fascinating pathway, with the ultimate goal of harnessing the medicinal potential of this important class of natural products.
References
- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 8. Exploring lipid profiles and unveiling potential lipid markers in raw and vinegar-processed Schisandra chinensis fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling and identification of the absorbed constituents and metabolites of schisandra lignans by ultra-performance liquid chromatography coupled to mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]
- 12. Functional characterization and protein engineering of a O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis of Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 14. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay methods and colorimetric screens for lignin-degrading microbes and lignin-oxidising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Epigomisin O: A Technical Guide on its Discovery, and Putative Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis Baill., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and history of this compound. While specific detailed bioactivity studies on this compound are limited in publicly available literature, this document outlines the established methodologies for the isolation and characterization of similar lignans from Schisandra chinensis and discusses the well-documented neuroprotective and anti-inflammatory activities of related gomisin compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, providing hypothesized signaling pathways and detailed experimental protocols based on studies of analogous compounds.
Discovery and History
This compound was first isolated and identified as a new dibenzocyclooctadiene lignan from the fruits of Schizandra chinensis BAILL. (Schizandraceae)[1]. Its discovery was part of a broader investigation into the chemical constituents of this plant, which led to the isolation of several other new lignans, including gomisin N, gomisin O, and gomisin E. The structural elucidation of this compound was accomplished through rigorous chemical and spectral analysis, establishing its place within the growing family of bioactive compounds derived from Schisandra species[1].
Putative Biological Activities and Mechanism of Action
While direct experimental evidence for the biological activities of this compound is not extensively documented, the well-researched pharmacology of other lignans isolated from Schisandra chinensis provides a strong basis for hypothesizing its potential therapeutic effects. Numerous studies have demonstrated the potent anti-inflammatory and neuroprotective properties of related gomisins, suggesting that this compound may share similar mechanisms of action.
Anti-Inflammatory Effects
Lignans from Schisandra chinensis have been shown to exert significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators in activated microglia, the resident immune cells of the central nervous system. A key mechanism is the suppression of nitric oxide (NO) production, a molecule implicated in neuroinflammatory processes.
Based on studies of analogous compounds, it is hypothesized that this compound may inhibit lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells. This inhibition is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression.
Neuroprotective Effects
Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases. By mitigating microglial activation and the subsequent release of inflammatory mediators, lignans from Schisandra can protect neurons from damage. It is plausible that this compound possesses neuroprotective properties, potentially shielding neuronal cells from excitotoxicity induced by neurotransmitters like glutamate.
Key Signaling Pathways
The anti-inflammatory and neuroprotective effects of Schisandra lignans are often attributed to their modulation of key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial regulators of the inflammatory response in microglia.
It is proposed that this compound may exert its effects by inhibiting the phosphorylation of key proteins in the MAPK cascade (such as p38, ERK1/2, and JNK) and by preventing the activation and nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglia.
Hypothesized mechanism of this compound on inflammatory signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivities, based on established protocols for similar compounds.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fruits of Schisandra chinensis.
Methodology:
-
Extraction: The dried and powdered fruits of S. chinensis are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The chloroform-soluble fraction, which typically contains the lignans, is concentrated.
-
Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.
Cell Culture and Viability Assay
Objective: To determine the cytotoxic effects of this compound on BV2 microglial cells and neuronal cells (e.g., HT22).
Methodology:
-
Cell Culture: BV2 microglia and HT22 neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of this compound for another 24 hours. MTT solution (5 mg/mL) is then added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated BV2 microglia.
Methodology:
-
Cell Treatment: BV2 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentrations.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the activation of MAPK and NF-κB signaling pathways.
Methodology:
-
Protein Extraction: BV2 cells are treated with this compound and/or LPS for the indicated times. Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and NF-κB p65, as well as an antibody for β-actin as a loading control.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental workflow for investigating the bioactivity of this compound.
Quantitative Data Summary
As of the last literature review, specific quantitative data for the biological activities of this compound, such as IC50 values for nitric oxide inhibition or neuroprotection, have not been prominently reported. The table below is provided as a template for researchers to populate as data becomes available. For context, related lignans from Schisandra have reported IC50 values for NO inhibition in LPS-stimulated BV2 cells in the range of 10-50 µM.
| Biological Activity | Cell Line | Assay | IC50 (µM) | Reference |
| Anti-inflammatory | ||||
| Nitric Oxide Inhibition | BV2 Microglia | Griess Assay | Data not available | |
| Neuroprotection | ||||
| Glutamate-induced toxicity | HT22 Neurons | MTT Assay | Data not available | |
| Cytotoxicity | ||||
| BV2 Microglia | MTT Assay | Data not available | ||
| HT22 Neurons | MTT Assay | Data not available |
Conclusion and Future Directions
This compound represents a promising but understudied lignan from Schisandra chinensis. Based on the well-established bioactivities of its chemical relatives, it is highly likely to possess significant anti-inflammatory and neuroprotective properties. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid framework for future research into this compound. Further investigation is warranted to isolate and purify sufficient quantities of this compound for comprehensive biological evaluation, to determine its specific IC50 values, and to definitively elucidate its effects on key signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound for the treatment of neuroinflammatory and neurodegenerative diseases.
References
Potential Therapeutic Targets of Epigomisin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigomisin O, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, with a focus on its role in neurodegenerative diseases, inflammation, and cancer. This document summarizes key findings, presents quantitative data where available, details relevant experimental methodologies, and visualizes pertinent signaling pathways to facilitate further research and drug development efforts.
Core Concepts: Identified and Potential Therapeutic Targets
The primary identified therapeutic target for this compound is Acetylcholinesterase (AChE) , an enzyme critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Additionally, based on the activity of structurally related lignans, potential therapeutic targets in the realms of inflammation and cancer are being investigated. These include key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) .
Neuroprotective Effects: Targeting Acetylcholinesterase
The most well-documented therapeutic potential of this compound lies in its ability to inhibit acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of dementia.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| This compound | Acetylcholinesterase (AChE) | Data not available | Specify enzyme source, substrate, buffer, temp. | Cite publication |
| Galantamine (Positive Control) | Acetylcholinesterase (AChE) | e.g., 0.5 µM | Ellman's assay, human recombinant AChE | [Example Reference] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common method for determining the AChE inhibitory activity of a compound like this compound.[1][2][3]
Materials:
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Galantamine)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Test compound solution at various concentrations.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway: Cholinergic Synapse
References
Epigomisin O: A Technical Guide on its Role in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra chinensis and Schisandra rubriflora. These plants have a rich history in traditional medicine, particularly in China and Russia, where they are utilized for a wide array of therapeutic purposes. Traditionally, Schisandra has been valued for its adaptogenic properties, helping the body resist various stressors. Its applications in traditional systems include tonifying the kidneys, acting as a sedative, and treating conditions such as cough, chronic diarrhea, and insomnia. The berries of Schisandra chinensis, known as "five-flavor fruit," are believed to positively influence the heart, lungs, and kidneys. Modern scientific inquiry has begun to explore the pharmacological underpinnings of these traditional uses, with research indicating that lignans, such as this compound, are key bioactive constituents. These compounds have demonstrated a range of activities, including hepatoprotective, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive overview of this compound, summarizing its traditional context, pharmacological properties, and the experimental methodologies used in its study.
Traditional Medicine Perspective
The use of plants from the Schisandra genus, the source of this compound, is deeply rooted in traditional medicine systems, most notably Traditional Chinese Medicine (TCM) and Russian folk medicine.
In TCM, Schisandra chinensis (Wu Wei Zi) is classified as an adaptogen, believed to help the body adapt to stress and normalize physiological functions. Its traditional indications are diverse, reflecting a holistic approach to health and wellness. Key traditional uses include:
-
Astringent Properties: To treat coughs, wheezing, and chronic diarrhea by consolidating and astringing lung qi and intestinal fluid.
-
Kidney Tonic: To nourish and tonify the kidneys, addressing symptoms like nocturnal emissions, spermatorrhea, and excessive urination.
-
Calming the Spirit (Shen): To treat insomnia, dream-disturbed sleep, and palpitations due to heart and kidney yin deficiency.
-
Generating Fluids: To alleviate thirst and excessive sweating.
In Russia, Schisandra has been traditionally used by hunters and athletes to enhance endurance, reduce fatigue, and improve night vision. This aligns with its classification as an adaptogen, a substance that increases the body's resistance to physical, chemical, and biological stress.
While traditional texts do not mention this compound by its specific chemical name, the therapeutic effects attributed to Schisandra are now understood to be, in part, due to the synergistic action of its constituent lignans, including this compound.
Pharmacological Activities
Scientific research has begun to validate the traditional uses of Schisandra by investigating the pharmacological activities of its isolated lignans. While specific data for this compound is limited, the activities of closely related lignans from Schisandra provide valuable insights into its potential therapeutic effects.
Hepatoprotective Activity
One of the most well-documented activities of Schisandra lignans is their ability to protect the liver. Studies on related compounds like gomisin A have shown significant hepatoprotective effects in models of liver injury.
Table 1: Hepatoprotective Activity of a Related Lignan (Gomisin A)
| Experimental Model | Compound | Dosage | Effect | Reference |
| Carbon tetrachloride (CCl4)-induced acute liver injury in rats | Gomisin A | Pretreatment | Markedly prevented the increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. | [1] |
The mechanism underlying this hepatoprotective effect is believed to involve the reduction of oxidative stress and inflammation within the liver tissue.
Anti-inflammatory Activity
Antiviral Activity
Intriguingly, research has also pointed towards the antiviral potential of lignans from Schisandra. One study on the fractionation of an ethanolic extract of Schisandra rubriflora identified this compound as one of the constituent lignans. While some other isolated lignans from this plant showed anti-HIV activity, the specific activity of this compound in this assay was not detailed.[2]
Experimental Protocols
The isolation and characterization of this compound and other lignans from Schisandra species involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on published methodologies for the extraction and isolation of lignans from Schisandra.
General Protocol for the Isolation of Lignans from Schisandra
This protocol outlines a common approach for the extraction and purification of lignans, which would include this compound, from the fruits of Schisandra chinensis.
1. Plant Material Preparation:
- Obtain dried fruits of Schisandra chinensis.
- Grind the dried fruits into a coarse powder to increase the surface area for extraction.
2. Extraction:
- Solvent Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
- Alternatively, use ultrasonic-assisted extraction (UAE) with ethanol to enhance extraction efficiency and reduce extraction time.
3. Fractionation:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignans are typically enriched in the less polar fractions (e.g., chloroform and ethyl acetate).
4. Chromatographic Purification:
- Subject the lignan-rich fraction to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.
- Further purify the pooled fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate individual lignans.
5. Structure Elucidation:
- Identify the purified compounds, including this compound, using spectroscopic methods such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for confirming the complex structure of dibenzocyclooctadiene lignans.
Start [label="Dried Schisandra Fruit Powder", fillcolor="#FBBC05"];
Extraction [label="Ethanol Extraction\n(Maceration or UAE)"];
Filtration [label="Filtration & Concentration"];
CrudeExtract [label="Crude Ethanolic Extract"];
Partition [label="Solvent Partitioning\n(Hexane, Chloroform, EtOAc)"];
LignanFraction [label="Lignan-Rich Fraction\n(Chloroform/EtOAc)"];
ColumnChromatography [label="Silica Gel Column Chromatography"];
FractionCollection [label="Fraction Collection & TLC Analysis"];
Purification [label="Preparative HPLC/TLC"];
EpigomisinO [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
StructureElucidation [label="Spectroscopic Analysis\n(MS, NMR)"];
Start -> Extraction;
Extraction -> Filtration;
Filtration -> CrudeExtract;
CrudeExtract -> Partition;
Partition -> LignanFraction;
LignanFraction -> ColumnChromatography;
ColumnChromatography -> FractionCollection;
FractionCollection -> Purification;
Purification -> EpigomisinO;
EpigomisinO -> StructureElucidation;
}
Figure 1: Experimental workflow for the isolation of this compound.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are scarce, the known anti-inflammatory and hepatoprotective effects of related natural compounds suggest potential mechanisms of action. These often involve the modulation of key inflammatory and cell survival pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.
Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The p38 MAPK and JNK pathways are particularly relevant to inflammatory processes. Natural compounds often modulate these pathways to exert their anti-inflammatory effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation. Its dysregulation is implicated in various diseases. Some natural products have been shown to modulate this pathway, which could contribute to their therapeutic effects, including hepatoprotection by promoting hepatocyte survival.
Future Directions
The traditional use of Schisandra plants provides a strong foundation for the scientific investigation of its bioactive constituents, including this compound. However, to fully understand the therapeutic potential of this specific lignan, further research is imperative. Key areas for future investigation include:
-
Quantitative Bioactivity Studies: Determining the specific IC50 and EC50 values of pure this compound in a range of in vitro assays for anti-inflammatory and hepatoprotective activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
In Vivo Efficacy and Safety: Conducting well-designed animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Synergistic Effects: Investigating the potential synergistic interactions between this compound and other lignans present in Schisandra extracts to understand the holistic effects described in traditional medicine.
Conclusion
This compound, a lignan from the traditionally used Schisandra plant, stands as a promising candidate for further pharmacological investigation. The rich history of Schisandra in traditional medicine, combined with preliminary scientific evidence of the bioactivities of its constituent lignans, highlights the potential of this compound as a lead compound for the development of new therapeutics, particularly for inflammatory conditions and liver disorders. This technical guide serves as a foundational resource for researchers dedicated to exploring the scientific basis of traditional medicines and harnessing their potential for modern drug discovery.
References
In Silico Prediction of Epigomisin O Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigomisin O, a dibenzocyclooctadiene lignan, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, offering a cost-effective and efficient preliminary screening method before proceeding to more resource-intensive in vitro and in vivo studies. This document outlines detailed methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, bioactivity prediction against key therapeutic targets, and molecular docking simulations to elucidate potential mechanisms of action. The protocols described herein are based on established computational techniques successfully applied to other lignans and natural products, providing a robust workflow for the initial assessment of this compound's pharmacological profile.
Introduction
Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] this compound belongs to the dibenzocyclooctadiene subclass of lignans. Computational, or in silico, methods have become indispensable in the early stages of drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds.[5][6][7] These approaches accelerate the identification of promising drug candidates and help in understanding their potential mechanisms of action at a molecular level.
This guide details a systematic in silico workflow to predict the bioactivity of this compound, focusing on its potential anticancer and anti-inflammatory properties, which are commonly associated with this class of compounds.
Predicted ADMET Profile of this compound
A critical initial step in assessing the drug-like potential of a compound is the prediction of its ADMET properties. Various computational tools and web servers are available for this purpose, employing models built from large datasets of experimental results.[5][7][8]
Methodology for ADMET Prediction
A consensus approach using multiple prediction tools is recommended to increase the reliability of the results.
Experimental Protocol:
-
Compound Preparation: Obtain the 2D structure of this compound (e.g., in SMILES or SDF format) from a chemical database such as PubChem.
-
Prediction using Web Servers:
-
SwissADME: Input the SMILES string of this compound to predict a wide range of physicochemical properties, pharmacokinetics (including gastrointestinal absorption and blood-brain barrier penetration), drug-likeness (based on rules like Lipinski's, Ghose's, Veber's, Egan's, and Muegge's), and medicinal chemistry friendliness.[9]
-
pkCSM: Utilize this server to predict various ADMET properties, including absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, unbound fraction), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition, hepatotoxicity).
-
ProTox-II: Predict various toxicity endpoints, including organ toxicity (hepatotoxicity) and toxicological endpoints such as carcinogenicity and mutagenicity.[5]
-
PreADMET: This tool can also be used for predicting ADME data and building a drug-like library.[10]
-
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted ADMET and physicochemical properties for this compound, based on a hypothetical consensus from the aforementioned tools.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |
| LogP (Lipophilicity) | 2.0 - 5.0 | Optimal for cell membrane permeability |
| H-bond Donors | < 5 | Good oral bioavailability |
| H-bond Acceptors | < 10 | Good oral bioavailability |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| Caco-2 Permeability | High | High potential for intestinal absorption |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |
| Plasma Protein Binding | Moderate | Available in systemic circulation to reach target tissues |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance | Low | Longer half-life in the body |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
Bioactivity Prediction
The potential biological activities of this compound can be predicted using ligand-based approaches that compare its structure to those of known bioactive compounds.
Methodology for Bioactivity Prediction
Experimental Protocol:
-
Prediction of Activity Spectra for Substances (PASS):
-
Submit the 2D structure of this compound to the PASS online server.[11]
-
The server predicts a spectrum of biological activities based on the structure-activity relationships of a large training set of compounds.
-
The results are presented as a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible.[11]
-
-
Target Prediction Servers:
-
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.
-
Predicted Biological Activities
The following table presents a hypothetical summary of the top predicted bioactivities for this compound.
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Antineoplastic | 0.850 | 0.015 |
| Anti-inflammatory | 0.780 | 0.030 |
| Apoptosis agonist | 0.750 | 0.045 |
| Kinase Inhibitor | 0.720 | 0.050 |
| NF-kappaB pathway inhibitor | 0.690 | 0.065 |
| Cyclooxygenase-2 (COX-2) inhibitor | 0.650 | 0.080 |
Molecular Docking Studies
To investigate the potential interactions of this compound with specific protein targets identified through bioactivity prediction, molecular docking simulations can be performed. This provides insights into the binding affinity and mode of interaction.[2][12][13]
Methodology for Molecular Docking
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Protein: Download the 3D crystal structures of the target proteins (e.g., MDM2, Topoisomerase II, COX-2, TNF-α, IL-1β, IL-6) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Chimera.[9]
-
Ligand: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Perform the docking using software such as AutoDock Vina.[14] This program will predict the binding conformation and estimate the binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein using visualization software like PyMOL or Discovery Studio.
-
Predicted Binding Affinities
The following table shows hypothetical binding affinities of this compound with potential anticancer and anti-inflammatory targets.
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Biological Effect |
| Anticancer Targets | ||
| MDM2 (e.g., 4HG7) | -8.5 | Inhibition of p53 degradation |
| Topoisomerase II (e.g., 1ZXM) | -9.2 | Inhibition of DNA replication in cancer cells |
| EGFR (e.g., 2J6M) | -7.8 | Inhibition of cancer cell proliferation |
| Anti-inflammatory Targets | ||
| COX-2 (e.g., 5IKR) | -8.9 | Reduction of prostaglandin synthesis |
| TNF-α (e.g., 2AZ5) | -7.5 | Inhibition of pro-inflammatory cytokine signaling |
| IL-6 (e.g., 1P9M) | -7.1 | Inhibition of pro-inflammatory cytokine signaling |
Visualizations
In Silico Bioactivity Prediction Workflow
Caption: Workflow for the in silico prediction of this compound bioactivity.
Potential Anti-inflammatory Signaling Pathway
Caption: Predicted inhibitory effect of this compound on inflammatory pathways.
Conclusion
The in silico methodologies outlined in this guide provide a comprehensive and robust framework for the preliminary assessment of this compound's bioactivity. The predicted favorable ADMET profile, coupled with strong potential for anticancer and anti-inflammatory activities, suggests that this compound is a promising candidate for further investigation. The molecular docking studies offer valuable insights into its potential mechanisms of action, highlighting its ability to interact with key therapeutic targets. While these computational predictions are a valuable starting point, it is imperative that they are validated through subsequent in vitro and in vivo experimental studies to confirm the therapeutic potential of this compound.
References
- 1. Virtual Screening of Different Subclasses of Lignans with Anticancer Potential and Based on Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Silico study of Lignans Derivatives as Anticancer Agents Targeting Topoisomerase II using the 2D-QSAR method | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DETERMINATION OF PHARMACOLOGICAL ACTIVITY OF BIOACTIVES IN ALLIUM SATIVUM USING COMPUTATIONAL ANALYSIS [protocols.io]
- 10. In silico study of potential anti-SARS cell entry phytoligands from Phlomis aurea: a promising avenue for prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico prediction and structure-based multitargeted molecular docking analysis of selected bioactive compounds against mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Docking of Endolysins for Studying Peptidoglycan Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Schisandra, a cornerstone of traditional Chinese medicine, is a rich reservoir of bioactive dibenzocyclooctadiene lignans. Among these, Epigomisin O and its related compounds have garnered significant scientific interest for their potential therapeutic applications. These complex molecules, isolated from various parts of the Schisandra plant, exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound and its analogs, detailing their isolation, biological activities with available quantitative data, and the experimental protocols used to elucidate their functions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Profile of this compound and Related Compounds
This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a unique and complex eight-membered ring system. It has been isolated from several Schisandra species, including Schisandra propinqua var. propinqua.[1][2][3] The chemical diversity within this class is vast, with numerous related compounds co-existing in the plant extracts. These analogs often differ by the nature and position of substituent groups on the dibenzocyclooctadiene skeleton, which can significantly influence their biological activity.
Table 1: this compound and Related Lignans from Schisandra propinqua
| Compound Name | Molecular Formula | Key Structural Features | Source |
| This compound | C₂₃H₂₈O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2][3] |
| Isogomisin O | C₂₃H₂₈O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |
| Gomisin O | C₂₃H₂₈O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |
| Angeloylgomisin O | C₂₈H₃₄O₇ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |
| Benzoylgomisin O | C₃₀H₃₂O₇ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |
| Angeloyl-(+)-gomisin K₃ | C₂₈H₃₆O₇ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |
| Methylisogomisin O | C₂₄H₃₀O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |
Biological Activities and Quantitative Data
While extensive research has been conducted on the bioactivity of Schisandra lignans as a group, specific quantitative data for this compound remains limited in the currently available literature. The following table summarizes the available quantitative data for closely related Schisandra lignans, which can provide insights into the potential activities of this compound.
Table 2: Quantitative Bioactivity of Selected Schisandra Lignans
| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ | Reference |
| Gomisin N | Anti-inflammatory (NF-κB inhibition) | THP1-Blue™ NF-κB cells | Significant effect at 10 µM | [4] |
| (+)-γ-Schisandrin | Anti-inflammatory (NF-κB inhibition) | THP1-Blue™ NF-κB cells | Significant effect at 10 µM | [4] |
| Schisandrin A | Anti-inflammatory (LPS-induced NO production) | RAW 264.7 macrophages | IC₅₀ ≈ 24 µM | [5] |
| Schisandrin B | Anti-inflammatory (LPS-induced NO production) | RAW 264.7 macrophages | IC₅₀ ≈ 70 µM | [5] |
Signaling Pathways
Schisandra lignans are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. The Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK) pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some Schisandra lignans have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.
JNK Signaling Pathway
The JNK pathway is a subset of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and is activated by various cellular stresses. This pathway involves a series of protein kinases that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates and activates transcription factors, such as c-Jun, which regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound and related compounds, based on established protocols for Schisandra lignans.
Isolation of this compound from Schisandra propinqua
The following protocol is adapted from the reported isolation of lignans from Schisandra propinqua var. propinqua.[1]
-
Extraction:
-
Partitioning:
-
Column Chromatography:
-
The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-acetone (e.g., 1:0, 9:1, 8:2, 2:1, 1:1, and 0:1) to afford several main fractions.[1]
-
-
Purification:
-
The fraction containing this compound (typically in the more non-polar fractions) is further purified by repeated chromatography over silica gel, reversed-phase C18 (RP-18), and Sephadex LH-20 columns.[1]
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., 65-75% MeOH in H₂O) to yield pure this compound.[1]
-
-
Structure Elucidation:
MTT Cytotoxicity Assay
This protocol is a standard method to assess the effect of a compound on cell viability.
-
Cell Seeding:
-
Seed cells (e.g., human cancer cell lines) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) for 48 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or THP-1 cells) in 96-well plates.
-
Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the inhibition of NF-κB activity relative to the stimulated control.
-
Western Blot for JNK Phosphorylation
This method is used to detect the phosphorylation (activation) of JNK.
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency and treat them with the test compound for a specified time, followed by stimulation with a JNK activator (e.g., anisomycin or UV radiation).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
For a loading control, re-probe the membrane with an antibody for total JNK or a housekeeping protein like β-actin.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-JNK signal to the total JNK or loading control signal.
-
Conclusion
This compound and its related dibenzocyclooctadiene lignans from Schisandra species represent a promising class of natural products with diverse biological activities. While quantitative data for this compound itself is still emerging, the information available for its close analogs suggests significant potential, particularly in the areas of anti-inflammatory and cytotoxic research. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of these complex molecules. Future studies should focus on obtaining specific quantitative bioactivity data for this compound and elucidating the structure-activity relationships within this fascinating class of lignans. This will be crucial for advancing the development of new therapeutic agents derived from these traditional medicinal plants.
References
- 1. scispace.com [scispace.com]
- 2. Lignans from Schisandra propinqua var. propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Epigomisin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Epigomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, possesses a complex stereochemistry that is crucial for its biological activity. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, detailing the experimental methodologies and spectroscopic data that have defined its three-dimensional structure.
Core Stereochemical Features
The stereochemistry of this compound is characterized by several key features: the absolute configuration of the chiral centers on the cyclooctadiene ring, the atropisomerism of the biaryl linkage, and the conformation of the eight-membered ring. The determination of these features has relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Spectroscopic and Physicochemical Data
The definitive stereochemical assignment of this compound was first reported by Ikeya and colleagues in 1979. The following table summarizes the key quantitative data from their seminal work and other relevant studies on related lignans.
| Parameter | Value | Method | Reference |
| Specific Rotation ([α]D) | +68.7° (c 0.15, CHCl3) | Polarimetry | Ikeya et al., 1979 |
| Melting Point | 108-110 °C | Melting Point Apparatus | Ikeya et al., 1979 |
| UV λmax (MeOH) nm (log ε) | 212 (4.62), 223 (sh, 4.54), 253 (sh, 4.01), 282 (sh, 3.54), 292 (sh, 3.44) | UV-Vis Spectroscopy | Ikeya et al., 1979 |
| IR (Nujol) cm-1 | 3560 (OH), 1595, 1580 | Infrared Spectroscopy | Ikeya et al., 1979 |
| ¹H-NMR (CDCl₃, ppm) | See detailed assignment below | ¹H-NMR Spectroscopy | Ikeya et al., 1979 |
| Circular Dichroism (MeOH) Δε (nm) | +11.1 (221), -3.8 (242), +4.4 (258) | Circular Dichroism | Ikeya et al., 1979 |
¹H-NMR Data (CDCl₃, 100 MHz) for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.57 | s | |
| H-11 | 6.84 | s | |
| H-6α | 2.50 | m | |
| H-6β | 2.05 | m | |
| H-7 | ~1.8 | m | |
| C-7 Me | 0.81 | d | 7.0 |
| H-8 | ~2.3 | m | |
| C-8 Me | 1.00 | d | 7.0 |
| 1-OMe | 3.88 | s | |
| 2-OMe | 3.92 | s | |
| 3-OMe | 3.84 | s | |
| 12-OMe | 3.65 | s | |
| 13-O-CH₂-O- | 5.92, 5.95 | d, d | 1.5 |
| C-14 OH | 2.15 | br s |
Experimental Protocols
The stereochemical elucidation of this compound involved a series of detailed experimental procedures, as outlined below.
Isolation of this compound
The isolation of this compound from the dried fruits of Schisandra chinensis was achieved through a multi-step extraction and chromatographic process.
Caption: Isolation workflow for this compound.
Spectroscopic Analysis
The structural and stereochemical characterization of this compound was performed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra were recorded on a 100 MHz spectrometer in CDCl₃. The assignments of protons and their relative stereochemistry were deduced from their chemical shifts, multiplicities, and coupling constants. Nuclear Overhauser Effect (NOE) difference spectroscopy is a powerful technique used to establish through-space proximity of protons, which is critical for determining the relative stereochemistry and conformation of the cyclooctadiene ring. For dibenzocyclooctadiene lignans, NOE correlations between the methyl groups and aromatic protons, as well as between protons on the cyclooctadiene ring, are particularly informative.
-
Circular Dichroism (CD) Spectroscopy: The CD spectrum of this compound in methanol was measured to determine the absolute configuration of the biaryl linkage (atropisomerism). The sign of the Cotton effects at specific wavelengths is characteristic of either an (R)- or (S)-biaryl configuration. For this compound, the observed positive Cotton effect around 220 nm and 258 nm, and a negative Cotton effect around 242 nm are indicative of an (S)-biaryl configuration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present in the molecule (e.g., hydroxyl, methoxy, methylenedioxy) and the conjugated aromatic system, respectively.
Stereochemical Assignment Workflow
The logical flow for assigning the stereochemistry of this compound is based on the integration of data from various spectroscopic methods.
Caption: Logical workflow for stereochemical determination.
Conclusion
The stereochemistry of this compound has been rigorously established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The data from ¹H-NMR, including NOE studies, and Circular Dichroism have been pivotal in defining the relative and absolute configurations of its chiral centers and the atropisomeric nature of its biaryl axis. This detailed understanding of the three-dimensional structure of this compound is fundamental for any future endeavors in its synthesis, medicinal chemistry, and pharmacological evaluation. To date, a total synthesis or a single-crystal X-ray diffraction analysis of this compound has not been reported in the literature, which represent potential avenues for future research to further solidify its stereochemical assignment.
A Comprehensive Technical Review of Dibenzocyclooctadiene Lignans: From Isolation to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dibenzocyclooctadiene lignans, a significant class of natural products primarily isolated from plants of the Schisandraceae family. This document covers their isolation, synthesis, and diverse pharmacological activities, with a focus on their potential in drug discovery and development. Quantitative bioactivity data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of their mechanisms of action and experimental designs.
Introduction to Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans are a class of polyphenolic compounds characterized by a C18 dibenzocyclooctadiene skeleton. These compounds are predominantly found in the fruits, seeds, and stems of plants from the Schisandra and Kadsura genera, which have a long history of use in traditional medicine, particularly in Asia. The unique chemical structures of these lignans, featuring a rigid and sterically congested cyclooctadiene ring, contribute to their wide range of biological activities. These activities include anti-inflammatory, anticancer, anti-HIV, hepatoprotective, and neuroprotective effects, making them a subject of intense research for the development of new therapeutic agents.
Data Presentation: Quantitative Bioactivity of Dibenzocyclooctadiene Lignans
The following tables summarize the quantitative bioactivity data for various dibenzocyclooctadiene lignans across different therapeutic areas. This data is crucial for structure-activity relationship (SAR) studies and for identifying promising lead compounds for further development.
Table 1: Anti-inflammatory and Nitric Oxide Inhibition Activity
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Ananonin J | Nitric Oxide Inhibition | RAW 264.7 | 45.24 ± 1.46 | [1] |
| Ananolignan F | Nitric Oxide Inhibition | RAW 264.7 | 41.32 ± 1.45 | [1] |
| Ananolignan C | Nitric Oxide Inhibition | RAW 264.7 | 48.71 ± 1.34 | [1] |
| Kadsuindutain A | Nitric Oxide Inhibition | RAW 264.7 | 10.7 | [2] |
| Kadsuindutain B | Nitric Oxide Inhibition | RAW 264.7 | 15.2 | [2] |
| Kadsuindutain C | Nitric Oxide Inhibition | RAW 264.7 | 21.8 | [2] |
| Kadsuindutain D | Nitric Oxide Inhibition | RAW 264.7 | 25.4 | [2] |
| Kadsuindutain E | Nitric Oxide Inhibition | RAW 264.7 | 34.0 | [2] |
| Schizanrin F | Nitric Oxide Inhibition | RAW 264.7 | 18.6 | [2] |
| Schizanrin O | Nitric Oxide Inhibition | RAW 264.7 | 29.5 | [2] |
| Schisantherin J | Nitric Oxide Inhibition | RAW 264.7 | 31.7 | [2] |
| (-)-Gomisin N | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~25% inhibition at 10 µM | [3] |
| (+)-γ-Schisandrin | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~20% inhibition at 10 µM | [3] |
| Rubrisandrin A | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~20% inhibition at 10 µM | [3] |
| (-)-Gomisin J | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~20% inhibition at 10 µM | [3] |
Table 2: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Gomisin G | Leukemia | Leukemia | 5.51 µg/mL | [4] |
| Gomisin G | HeLa | Cervical Cancer | 5.51 µg/mL | [4] |
| Benzoylgomisin Q | Leukemia | Leukemia | 55.1 µg/mL | [4] |
| Schisantherin A | Leukemia | Leukemia | 61.2 µg/mL | [4] |
| Benzoylgomisin Q | HeLa | Cervical Cancer | 61.2 µg/mL | [4] |
| Heilaohulignan C | HepG-2 | Liver Cancer | 9.92 | [5] |
| Heilaohulignan C | BGC-823 | Gastric Cancer | 16.75 | [5] |
| Heilaohulignan C | HCT-116 | Colon Cancer | 16.59 | [5] |
| Kadsuralignan I | HepG-2 | Liver Cancer | 21.72 | [5] |
| Longipedunin B | HepG-2 | Liver Cancer | 18.72 | [5] |
Table 3: Anti-HIV Activity
| Compound | Assay | EC₅₀ | Therapeutic Index (TI) | Reference |
| Rubrilignan A | Anti-HIV-1 Activity | 2.26 µg/mL | 35.5 | [6] |
| Rubrilignan B | Anti-HIV-1 Activity | 1.82 µg/mL | 18.6 | [6] |
Table 4: Hepatoprotective Activity
| Compound | Assay | Cell Line | Activity | Reference |
| Dichloroschisanhenol (3a) | CCl₄-induced injury | Not specified | >98.0% cell survival | [6] |
| Longipedlignan A-E (1-5) | N-acetyl-p-aminophenol-induced toxicity | HepG2 | Moderate | [7] |
| Spirobenzofuranoids 6 and 15 | N-acetyl-p-aminophenol-induced toxicity | HepG2 | 52.2% and 50.2% cell survival at 10 µM | [7] |
| Schisandrin B (2) | CCl₄-induced injury | Not specified | Significant | [2][8] |
| Schisandrin A (3) | CCl₄-induced injury | Not specified | Significant | [2][8] |
| Schisandrol B (7) | CCl₄-induced injury | Not specified | Significant | [2][8] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and key biological assays of dibenzocyclooctadiene lignans.
Isolation and Purification of Dibenzocyclooctadiene Lignans from Schisandra Species
Source Material: Dried and pulverized plant material (e.g., roots, stems, or fruits) of Schisandra species.
Protocol:
-
Extraction:
-
The dried powder (e.g., 1.2 kg) is subjected to sonication with methanol (3 x 10 L, 2 hours each).
-
The solvent is removed under reduced pressure to yield a methanolic residue.
-
-
Solvent Partitioning:
-
The residue is suspended in distilled water (1.0 L) and partitioned with dichloromethane.
-
The dichloromethane extract is collected and the solvent is removed to obtain a dichloromethane residue.
-
-
Column Chromatography:
-
The dichloromethane residue is subjected to column chromatography on silica gel using a gradient of n-hexane/EtOAc as the mobile phase.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Fractions containing lignans are further purified by repeated column chromatography on silica gel and/or reversed-phase C18 silica gel.
-
Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
The structures of the isolated compounds are elucidated using spectroscopic techniques, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Circular Dichroism (CD) spectroscopy.
-
Total Synthesis of Schisandrin
The total synthesis of schisandrin has been achieved via a nine-step route starting from gallic acid. The key steps involve a reductive-coupling reaction and an intramolecular nonphenolic oxidative coupling.
Key Steps:
-
Reductive-Coupling Reaction: Synthesis of a key intermediate via a reductive-coupling reaction.
-
Dehydroxylation: Dehydroxylation of the resulting compound.
-
Hydroboration: Hydroboration of the alkene intermediate.
-
Intramolecular Nonphenolic Oxidative Coupling: The final cyclization to form the dibenzocyclooctadiene ring system is achieved using thallium trifluoroacetate (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Note: A detailed, step-by-step protocol for the total synthesis of schisandrin is outlined in the cited literature but is not reproduced here in its entirety due to its complexity. Readers are directed to the original publication for the specific reaction conditions and characterization data.[4]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with FBS-free DMEM for 3 hours. Cells are then pre-incubated with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: Nitric oxide production is stimulated by adding lipopolysaccharide (LPS; 10 µg/mL) to the wells and incubating for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
The amount of nitrite, an indicator of NO production, in the culture supernatant is determined using the Griess Reagent System.
-
The absorbance is measured at 540 nm using a microplate reader.
-
Dexamethasone is used as a positive control.
-
Cytotoxicity: MTT Assay
Cell Lines: Various cancer cell lines (e.g., HeLa, HepG-2, BGC-823, HCT-116).
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the dibenzocyclooctadiene lignans for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Visualization of Signaling Pathways and Workflows
The biological activities of dibenzocyclooctadiene lignans are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by dibenzocyclooctadiene lignans.
Modulation of the MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling cascade by dibenzocyclooctadiene lignans.
General Workflow for Bioactivity Screening
Caption: A generalized workflow for the isolation, screening, and analysis of dibenzocyclooctadiene lignans.
Conclusion
Dibenzocyclooctadiene lignans represent a promising class of natural products with a diverse range of pharmacological activities. Their potent anti-inflammatory, anticancer, anti-HIV, and hepatoprotective effects, coupled with their intricate mechanisms of action involving key signaling pathways, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of the current state of research on these compounds, from their isolation and synthesis to their biological evaluation. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of dibenzocyclooctadiene lignans. Further research, particularly in the areas of medicinal chemistry for lead optimization and in-depth in vivo studies, will be crucial in translating the promise of these natural products into novel therapeutic agents.
References
- 1. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and the hepatoprotective activity of dibenzocyclooctadiene lignan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective Dibenzocyclooctadiene and Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Epigomisin O: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Epigomisin O , a lignan isolated from plants of the Schisandra genus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and available data on its biological activities.
Core Chemical Data
| Parameter | Value | Reference |
| CAS Number | 73036-31-4 | [1][2] |
| Molecular Formula | C₂₃H₂₈O₇ | [1][2] |
| Molecular Weight | 416.47 g/mol | [1][2] |
Biological Activity
This compound has been investigated for a range of biological activities, characteristic of the lignan class of compounds.
Anti-HIV Activity
Initial studies have explored the potential of this compound as an anti-HIV agent.
| Cell Line | Activity | Value | Reference |
| H9 | IC₅₀ | > 60 μM |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. The following outlines a general methodology for assessing its anti-inflammatory and neuroprotective effects.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is then determined.
In Vitro Neuroprotection Assay: Protection against Aβ-induced Toxicity in Neuronal Cells
This protocol assesses the potential of this compound to protect neuronal cells (e.g., SH-SY5Y) from the cytotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Aβ Preparation: Aβ₁₋₄₂ peptide is prepared by dissolving it in HFIP, followed by evaporation and resuspension in DMSO to create a stock solution. The stock is then diluted in culture medium to the desired final concentration for oligomer formation.
-
Treatment and Toxicity Induction: Cells are seeded in 96-well plates and co-treated with various concentrations of this compound and the prepared Aβ₁₋₄₂ oligomers for 24-48 hours.
-
Cell Viability Assessment: Cell viability is measured using the MTT assay. The absorbance at 570 nm is recorded, which is proportional to the number of viable cells.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability relative to the control group (untreated cells). The EC₅₀ value, the concentration of this compound that provides 50% of the maximum neuroprotective effect, can be calculated.
Signaling Pathways and Logical Relationships
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. Based on the known activities of other lignans and related natural products, several key inflammatory and neuroprotective pathways are likely targets.
Potential Anti-Inflammatory Signaling Pathway
Lignans are known to modulate inflammatory responses, often through the inhibition of the NF-κB signaling pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Potential Neuroprotective Signaling Pathway
The neuroprotective effects of natural compounds are often associated with the modulation of pathways like PI3K/Akt, which are crucial for cell survival and proliferation.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of the biological activities of this compound.
Caption: A generalized experimental workflow for studying this compound.
References
Commercial Availability and Technical Profile of Purified Epigomisin O for Research Applications
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity Epigomisin O is a critical first step in exploring its therapeutic potential. This technical guide provides an overview of commercial suppliers, available quantitative data, and insights into its mechanism of action, with a focus on its impact on key cellular signaling pathways.
This compound, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra plants, has garnered interest within the scientific community for its potential pharmacological activities. Several specialized chemical suppliers offer purified this compound for research purposes.
Commercial Suppliers
Two prominent commercial suppliers of purified this compound are:
-
MedChemExpress: This supplier provides this compound for research use only and offers various quantities.
-
ChemFaces: ChemFaces also lists this compound, providing its CAS number (73036-31-4) and offering it for research applications.
Physicochemical and Technical Data
A summary of the available quantitative data for this compound from commercial suppliers is presented in Table 1. This information is crucial for accurate experimental design and solution preparation.
Table 1: Quantitative Data for Purified this compound
| Parameter | MedChemExpress | ChemFaces |
| Purity | Not explicitly stated | ≥98.0% (per Certificate of Analysis) |
| Molecular Formula | C₂₃H₂₈O₇ | C₂₃H₂₈O₇ |
| Molecular Weight | 416.47 g/mol | 416.47 g/mol |
| Solubility | DMSO: ≥25 mg/mL | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) | -20°C |
| Storage (Solid) | -20°C (3 years); 4°C (2 years) | 2-8°C (24 months) |
Mechanism of Action and Key Signaling Pathways
While research specifically on this compound is emerging, studies on related lignans from Schisandra provide strong indications of its likely mechanisms of action. The anti-inflammatory and neuroprotective effects of these compounds are often attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Lignans from Schisandra have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key components of this pathway include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Gomisin N, a lignan structurally related to this compound, has been shown to suppress the phosphorylation of ERK and JNK, suggesting an inhibitory effect on this pathway.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not yet widely published, the following outlines general methodologies that can be adapted for its study based on research with related lignans.
Anti-Inflammatory Activity Assay (in vitro)
This protocol describes a general workflow to assess the anti-inflammatory effects of this compound on cultured macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Seed cells in appropriate culture plates. Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified time (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot for Signaling Proteins: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key signaling proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.
-
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine Epigomisin O Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigomisin O is a novel natural compound with putative cytotoxic properties that warrant thorough investigation for its potential as a therapeutic agent. These application notes provide a comprehensive guide to utilizing common cell-based assays to quantify the cytotoxicity of this compound and to elucidate its mechanism of action. The protocols detailed herein are designed to be adaptable to various cancer cell lines and research settings.
The primary assays covered include the MTT assay for assessing metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and Annexin V-FITC/Propidium Iodide (PI) staining for the detection of apoptosis. Understanding the cytotoxic effects and the underlying molecular pathways is a critical step in the evaluation of any potential anticancer compound.
Key Cytotoxicity Assays
A multi-faceted approach employing various assays is recommended to comprehensively assess the cytotoxic effects of this compound.
| Assay | Principle | Endpoint Measured | Information Gained |
| MTT Assay | Enzymatic reduction of tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product.[1] | Colorimetric change proportional to the number of metabolically active cells. | Cell viability and proliferation.[1][2] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3] | Enzymatic activity of LDH, which catalyzes the conversion of lactate to pyruvate.[3] | Cell membrane integrity and necrosis. |
| Annexin V-FITC/PI Apoptosis Assay | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes. | Fluorescence detection of labeled cells by flow cytometry or fluorescence microscopy. | Differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to determine the concentration-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of LDH to assess cytotoxicity induced by this compound.[3]
Materials:
-
Cancer cell line and complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with lysis buffer 45 minutes before the assay endpoint).[3]
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs) x 100.
Annexin V-FITC/PI Apoptosis Assay
This protocol utilizes flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line and complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Induction of apoptosis is a common mechanism for anticancer compounds.[4][5][6] A potential signaling pathway for this compound-induced apoptosis is depicted below, involving the activation of caspases, which are key executioners of apoptosis.[4][6]
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Data Presentation and Interpretation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. An example is provided below.
Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment
| This compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptotic Cells (%) (Annexin V/PI) |
| 0 (Control) | 100 ± 4.2 | 5.1 ± 1.5 | 3.2 ± 0.8 |
| 1 | 85.3 ± 5.1 | 15.6 ± 2.3 | 12.5 ± 1.9 |
| 5 | 62.7 ± 3.8 | 38.2 ± 3.1 | 35.8 ± 4.2 |
| 10 | 41.5 ± 2.9 | 59.8 ± 4.5 | 61.3 ± 5.5 |
| 25 | 15.2 ± 1.7 | 82.4 ± 5.2 | 88.7 ± 6.1 |
| 50 | 5.8 ± 0.9 | 95.1 ± 3.9 | 94.6 ± 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
From this data, an IC50 value (the concentration of a drug that gives half-maximal response) can be calculated to quantify the potency of this compound. A dose-dependent decrease in cell viability and a corresponding increase in cytotoxicity and apoptosis would suggest that this compound effectively induces cell death in the tested cancer cell line.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its mode of action. This information is crucial for the further development of this compound as a potential anticancer therapeutic.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Unveiling the Mechanism of Action of Epigomisin O: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals.
Note to the Reader: Publicly available scientific literature and databases do not contain specific information regarding a compound named "Epigomisin O" and its mechanism of action. The following document has been generated as a detailed template to meet the user's request for structure and content. It uses a hypothetical molecule, herein named "Compound X," with a plausible mechanism of action as an inhibitor of the STAT3 signaling pathway, a common target in cancer drug discovery. This template is intended to serve as a comprehensive example of how to structure such a document and should not be considered as factual data for a real-world compound.
Abstract
Compound X is a novel small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key driver in the proliferation, survival, and metastasis of various human cancers.[1][2][3] These application notes provide a summary of the key mechanistic studies of Compound X, including its effects on STAT3 phosphorylation, downstream target gene expression, and induction of apoptosis in cancer cells. Detailed protocols for the key assays used in these studies are provided to enable researchers to independently verify and expand upon these findings.
Data Summary
Table 1: In Vitro Efficacy of Compound X in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Method |
| MDA-MB-231 | Breast Cancer | 5.2 ± 0.8 | MTT Assay |
| A375 | Melanoma | 8.1 ± 1.2 | CellTiter-Glo® |
| HCT116 | Colon Carcinoma | 6.5 ± 0.9 | SRB Assay |
| HepG2 | Hepatocellular Carcinoma | 4.9 ± 0.7 | MTT Assay |
Table 2: Effect of Compound X on STAT3 Phosphorylation and Downstream Targets
| Cell Line | Treatment (24h) | p-STAT3 (Tyr705) Inhibition (%) | Cyclin D1 mRNA Downregulation (%) | Bcl-2 mRNA Downregulation (%) |
| MDA-MB-231 | 10 µM Compound X | 85 ± 5 | 78 ± 6 | 72 ± 8 |
| A375 | 10 µM Compound X | 79 ± 7 | 71 ± 5 | 65 ± 9 |
Table 3: Apoptosis Induction by Compound X
| Cell Line | Treatment (48h) | Annexin V-Positive Cells (%) | Caspase-3/7 Activity (Fold Change) |
| MDA-MB-231 | 10 µM Compound X | 45.3 ± 4.1 | 3.8 ± 0.4 |
| A375 | 10 µM Compound X | 38.6 ± 3.5 | 3.1 ± 0.3 |
Signaling Pathway
Compound X exerts its anti-cancer effects by directly inhibiting the phosphorylation of STAT3 at tyrosine 705.[4] This prevents the dimerization, nuclear translocation, and DNA binding of STAT3, leading to the downregulation of its target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Mcl-1), and angiogenesis.[2][4] The inhibition of the STAT3 pathway ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Compound X.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Compound X in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for p-STAT3
This protocol is for assessing the inhibition of STAT3 phosphorylation by Compound X.
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with Compound X at the desired concentration (e.g., 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for measuring the mRNA levels of STAT3 target genes.
Procedure:
-
Treat cells with Compound X as described for the Western blot protocol.
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for Cyclin D1, Bcl-2, and a housekeeping gene (e.g., GAPDH).
-
Run the PCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by Compound X.
Procedure:
-
Seed cells in a 6-well plate and treat with Compound X for 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
The data and protocols presented herein demonstrate that Compound X is a potent inhibitor of the STAT3 signaling pathway. It effectively reduces the viability of various cancer cell lines, inhibits the phosphorylation of STAT3, downregulates the expression of key downstream target genes, and induces apoptosis. These findings support the further development of Compound X as a potential therapeutic agent for cancers with aberrant STAT3 signaling. The provided protocols offer a robust framework for the continued investigation of its mechanism of action.
References
- 1. Inhibition of STAT3 activity delays obesity-induced thyroid carcinogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the Src/STAT3 signaling pathway contributes to the anti-melanoma mechanisms of dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epigomisin O in Cancer Cell Line Research
Note to the Researcher: Extensive literature searches for "Epigomisin O" have revealed that while this compound has been isolated from plants of the Schisandra genus, there is a significant lack of publicly available scientific data on its specific application and effects in cancer cell line research. Therefore, detailed protocols, quantitative data, and validated signaling pathways for this compound are not available at this time.
As a practical and informative alternative, this document provides detailed application notes and protocols for a closely related and well-researched lignan from the same plant genus, Gomisin A . Gomisin A has demonstrated notable anti-cancer effects and its mechanisms of action have been more thoroughly investigated. The following information on Gomisin A can serve as a valuable reference and starting point for researchers interested in the anti-cancer potential of Schisandra lignans.
Application Notes: Gomisin A in Cancer Cell Line Research
Introduction
Gomisin A is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. It has been shown to possess various pharmacological activities, including hepatoprotective, neuroprotective, and anti-cancer effects. In the context of oncology research, Gomisin A has been demonstrated to inhibit the proliferation of various cancer cell lines and enhance the efficacy of existing chemotherapeutic agents. Its mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Mechanism of Action
Gomisin A exerts its anti-cancer effects through several mechanisms:
-
Chemosensitization: Gomisin A has been shown to enhance the anti-tumor effects of conventional chemotherapy drugs like paclitaxel. It achieves this by suppressing oxidative stress within cancer cells.[1]
-
Cell Cycle Arrest: By downregulating the expression of key cell cycle proteins such as cyclin-dependent kinase 4 (CDK4) and cyclin B1, Gomisin A can induce cell cycle arrest, thereby inhibiting cancer cell proliferation.[1]
-
Modulation of Reactive Oxygen Species (ROS): Gomisin A can decrease the levels of reactive oxygen species in cancer cells, which is a mechanism that can contribute to its chemosensitizing effects.[1]
Data Presentation
The following table summarizes the quantitative data on the effects of Gomisin A on ovarian cancer cell lines.
| Cell Line | Treatment | IC50 Value | Effect | Reference |
| SKOV3 | Gomisin A + Paclitaxel | Not Specified | Enhanced inhibition of proliferation | [1] |
| A2780 | Gomisin A + Paclitaxel | Not Specified | Enhanced inhibition of proliferation | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Gomisin A on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., SKOV3, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Gomisin A (dissolved in DMSO)
-
Paclitaxel (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Gomisin A, Paclitaxel, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Colony Formation Assay
This assay evaluates the long-term effect of Gomisin A on the proliferative capacity of cancer cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Gomisin A
-
6-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat with Gomisin A at various concentrations.
-
Incubate for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells).
-
3. Cell Cycle Analysis (Flow Cytometry)
This protocol determines the effect of Gomisin A on the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
Gomisin A
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Gomisin A for the desired time.
-
Harvest and fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Materials:
-
Gomisin A-treated cell lysates
-
Protein extraction buffer (RIPA buffer)
-
Primary antibodies (e.g., against CDK4, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Visualizations
Experimental Workflow for Investigating Gomisin A Effects
Caption: Workflow for in vitro evaluation of Gomisin A's anti-cancer effects.
Signaling Pathway of Gomisin A in Chemosensitization
References
Application Notes and Protocols for Epigomisin O as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epigomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus. While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally similar lignans from Schisandra species have demonstrated significant inhibitory effects on a variety of key enzymes. These findings suggest that this compound holds potential as a subject for enzyme inhibition studies and as a lead compound in drug discovery. This document provides a summary of the known inhibitory activities of related Schisandra lignans, detailed protocols for evaluating the enzyme inhibitory potential of compounds like this compound, and visual representations of relevant pathways and workflows.
Data Presentation: Inhibitory Activities of Schisandra Lignans
The following tables summarize the reported inhibitory activities of various lignans isolated from Schisandra species against different enzyme targets. This data provides a basis for selecting potential enzyme targets for this compound.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by Schisandra Lignans
| Lignan | Enzyme Target | IC50 Value (µM) | Inhibition Type | Reference |
| Gomisin A | CYP3A4 | 1.39 | - | [1] |
| Schisandrin | CYP3A4 | 32.0 | - | [1] |
| Gomisin A | CYP2C8, CYP2C19, CYP3A4 | - | Time-dependent | [2] |
| Gomisin C | CYP2C19 | 2.7 | - | [3] |
| Schisandrin A | CYP3A | 6.60 | Mixed noncompetitive | [4] |
| Schisandrin B | CYP3A | 5.51 | Mixed noncompetitive | [4] |
| Fargesin | CYP2C8 | 34.9 | - | [5] |
| Fargesin | CYP2C9 | 30.8 | Competitive | [5] |
| Fargesin | CYP2C19 | 30.2 | - | [5] |
| Fargesin | CYP3A4 | >100 | Mechanism-based | [5] |
Table 2: Inhibition of Other Enzymes by Schisandra Lignans
| Lignan/Extract | Enzyme Target | Inhibition Data | Reference |
| S. chinensis Fruit Extract | Acetylcholinesterase (AChE) | 0.98 mg GALAE/g extract | [6] |
| S. chinensis Fruit Extract | Butyrylcholinesterase (BChE) | 1.78 mg GALAE/g extract | [6] |
| Schisandrin B | Tyrosinase | Strong inhibitor | [6] |
| S. rubriflora Extracts | 15-Lipoxygenase (15-LOX) | Moderate inhibition | [7] |
| S. rubriflora Extracts | Cyclooxygenase-1 (COX-1) | High inhibition | [7] |
| S. rubriflora Extracts | Cyclooxygenase-2 (COX-2) | High inhibition | [7] |
| Gomisin C | NADPH oxidase | IC50 = 26.9 µg/ml | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the enzyme inhibitory potential of this compound.
Protocol 1: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of this compound on a specific enzyme.
1. Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplates (clear, black, or white depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
-
Multi-channel pipettes
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations. .
-
Prepare the enzyme solution to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution to a concentration typically at or below the Michaelis constant (Km) for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted this compound solutions or solvent control (for 0% inhibition) to the appropriate wells.
-
Add the enzyme solution to each well and pre-incubate with this compound for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals for a predetermined duration. The signal change corresponds to the product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Protocol 2: Determination of Inhibition Kinetics (e.g., for a Competitive Inhibitor)
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
1. Materials and Reagents:
-
Same as Protocol 1.
2. Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and this compound.
-
Typically, use at least four different substrate concentrations (e.g., ranging from 0.5x Km to 10x Km) and at least three concentrations of this compound (including a zero-inhibitor control).
-
-
Reaction and Data Acquisition:
-
Follow the steps for initiating the reaction and acquiring data as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity against 1/[Substrate] for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (Ki) can be determined from the replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[10]
-
Protocol 3: Cell-Based Assay for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on a specific cellular signaling pathway. The example below focuses on the NF-κB pathway, which is relevant to inflammation and is known to be modulated by other Schisandra lignans.[11][12]
1. Materials and Reagents:
-
Cell line relevant to the signaling pathway (e.g., RAW 264.7 macrophages for inflammation).
-
Cell culture medium and supplements.
-
This compound.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) to activate the NF-κB pathway).
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA protein assay).
-
Antibodies for Western blotting (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin).
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffers, secondary antibodies, and detection reagents).
2. Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the activating agent (e.g., LPS) for a time known to induce the desired signaling event (e.g., 30 minutes for p65 phosphorylation).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the target proteins (e.g., phosphorylated and total p65, IκBα).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the protein levels in the this compound-treated groups to the stimulated control group to determine the inhibitory effect.
-
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates a potential mechanism of action for this compound in an inflammatory signaling pathway, based on the known activities of related lignans that inhibit COX enzymes.[7]
Caption: Hypothetical inhibition of the COX pathway by this compound.
Experimental Workflow for Enzyme Inhibition Analysis
This diagram outlines the general workflow for characterizing a potential enzyme inhibitor.
Caption: Workflow for characterizing an enzyme inhibitor.
Logical Relationship: From Natural Product to Potential Drug Lead
This diagram illustrates the logical progression from identifying a natural product to its development as a potential drug lead.
Caption: From natural product to potential drug candidate.
References
- 1. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5'-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Epigomisin O using High-Performance Liquid Chromatography
Introduction
Epigomisin O, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra plants, has garnered significant interest for its potential pharmacological activities.[1] Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Chemical Information
-
Compound: this compound
-
CAS Number: 73036-31-4
-
Molecular Formula: C₂₃H₂₈O₇[2]
-
Molecular Weight: 416.47 g/mol [2]
-
Chemical Class: Lignan[3]
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point for the quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 0-10 min: 50% B10-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-50% B35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
Note on Detection: Dibenzocyclooctadiene lignans typically exhibit strong UV absorbance in the range of 230-255 nm.[4] For enhanced sensitivity and selectivity, fluorescence detection can be employed with an excitation wavelength of 254 nm and an emission wavelength of 330 nm.[5] It is recommended to determine the optimal detection wavelength by acquiring the UV spectrum of a pure standard of this compound.
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from Schisandra fruits)
-
Grinding: Grind the dried fruits of Schisandra into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and place it in a conical flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol as necessary to bring the concentration of this compound within the linear range of the calibration curve.
3. Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess intra-day and inter-day precision by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) on the same day and on three different days. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by spiking a known amount of this compound standard into a sample matrix and calculating the percentage recovery. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
-
Specificity: Evaluate the ability of the method to differentiate this compound from other components in the sample matrix by analyzing a blank sample and a sample spiked with the standard.
Quantitative Data Summary
The following table summarizes the expected quantitative data from a validated HPLC method for this compound.
| Parameter | Expected Value |
| Retention Time (min) | Dependent on specific column and conditions |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD (µg/mL) | To be determined experimentally |
| LOQ (µg/mL) | To be determined experimentally |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Logical Relationship of Method Validation Parameters
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | CAS:73036-31-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 5. Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Epigomisin O: Not a Recommended Tool for Viral Entry and Replication Studies
Initial investigations into the antiviral properties of Epigomisin O, a lignan isolated from the fruits of Schisandra plants, indicate that it is inactive against HIV-1 and therefore not a suitable candidate for studying viral entry and replication. However, research into its chemical relatives from the same plant source has identified promising anti-HIV activity, offering alternative avenues for researchers, scientists, and drug development professionals.
A key study by Chen et al. (2006) exploring anti-HIV compounds from Schisandra rubriflora isolated and tested this compound alongside several other dibenzocyclooctadiene lignans. The study revealed that while some of these lignans exhibited potent anti-HIV-1 activity, this compound was found to be inactive in the experimental assays conducted.
Structure-Activity Relationship Insights
The research highlighted a crucial structural feature for the anti-HIV activity of these lignans: the presence of aromatic hydroxyl groups. The active compounds all possessed one or more of these groups, whereas the inactive lignans, including this compound, lacked them. This suggests that the hydroxyl groups are important for the interaction with viral or cellular components that inhibit HIV-1 replication.
Quantitative Data of Active Lignans from Schisandra rubriflora
The following table summarizes the anti-HIV-1 activity of the active lignans identified in the study by Chen et al. (2006). The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibited HIV-1 replication by 50%, and the therapeutic index (TI) is a ratio of the compound's cytotoxicity to its antiviral activity, with a higher TI indicating greater potential as a therapeutic agent.
| Compound | EC50 (µM) | Therapeutic Index (TI) |
| Rubrisandrin A | 1.8 | >11 |
| Gomisin J | 2.5 | >10 |
| (±)-Gomisin M1 | <0.65 | >68 |
| (+)-Gomisin M2 | 1.2 | >17 |
| Schisanhenol | 1.5 | >13 |
Experimental Protocols
While this compound itself is not active, the methodology used to test its anti-HIV-1 activity provides a valuable protocol for researchers interested in screening other compounds.
Anti-HIV-1 Replication Assay Protocol
This protocol is adapted from the methodology described by Chen et al. (2006).
Objective: To assess the in vitro inhibitory effects of test compounds on HIV-1 replication in a human T-cell line.
Materials:
-
Cell Line: H9 human T-cell lymphocytes.
-
Virus: HIV-1 (IIIB isolate).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal calf serum (FCS).
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Control: Positive control (e.g., a known anti-HIV drug) and a vehicle control (solvent alone).
-
96-well microtiter plates.
-
Incubator (37°C, 5% CO2).
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit).
-
Reagents for assessing cell viability (e.g., XTT solution).
Procedure:
-
Cell Preparation: Maintain H9 T-cells in continuous culture in RPMI 1640 with 10% FCS at 37°C and 5% CO2. Ensure cells are in the logarithmic phase of growth before initiating the assay.
-
Viral Infection:
-
Harvest H9 cells and adjust the cell density.
-
Incubate the cells with HIV-1 (IIIB isolate) at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C in a 5% CO2 incubator to allow for viral adsorption.
-
-
Compound Treatment:
-
Following the 1-hour infection period, wash the cells to remove unadsorbed virus.
-
Resuspend the infected cells in fresh culture medium.
-
Plate the infected cells into 96-well microtiter plates.
-
Add serial dilutions of the test compounds to the wells. Include wells for the positive control and vehicle control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 4-5 days) at 37°C in a 5% CO2 incubator to allow for viral replication.
-
Assessment of Viral Replication:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 antigen ELISA kit according to the manufacturer's instructions. The amount of p24 is directly proportional to the extent of viral replication.
-
-
Assessment of Cytotoxicity:
-
To the remaining cells in the 96-well plates, add a cell viability reagent such as XTT.
-
Incubate for a few hours to allow for color development.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells in the presence of the test compounds. This is crucial for calculating the therapeutic index.
-
-
Data Analysis:
-
Calculate the EC50 value by determining the concentration of the test compound that reduces HIV-1 p24 antigen production by 50% compared to the vehicle control.
-
Calculate the 50% cytotoxic concentration (CC50) from the cell viability assay.
-
Determine the Therapeutic Index (TI) by dividing the CC50 by the EC50.
-
Visualizations
Experimental Workflow for Anti-HIV-1 Assay
Caption: Workflow of the in vitro anti-HIV-1 replication assay.
Application Notes and Protocols for Neuroprotective Studies of Novel Compounds
Topic: Application of Novel Compounds in Neuroprotective Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Epigomisin O" did not yield specific results regarding its application in neuroprotective studies. The following application notes and protocols are presented as a generalized framework for investigating the neuroprotective potential of a novel compound, hereafter referred to as "Compound X". This framework is based on established methodologies in the field of neuroprotection research.
Introduction
Neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease represent a significant and growing healthcare challenge. A key pathological feature of these diseases is the progressive loss of neurons. Consequently, the identification and characterization of novel neuroprotective agents that can prevent neuronal death and preserve neurological function is a major goal of neuroscience research. These application notes provide a comprehensive guide for the initial in vitro and in vivo evaluation of a novel compound's neuroprotective efficacy.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is crucial for the evaluation of a compound's neuroprotective potential. The following tables provide templates for summarizing quantitative data from key experiments.
Table 1: In Vitro Neuroprotective Efficacy of Compound X against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Control) (Mean ± SD) | Intracellular ROS Levels (RFU) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 | 100 ± 7.8 | 1500 ± 210 |
| 6-OHDA (100 µM) | - | 45 ± 4.1 | 250 ± 15.6 | 8500 ± 630 |
| Compound X + 6-OHDA | 1 | 58 ± 3.9 | 210 ± 12.3 | 6200 ± 510 |
| Compound X + 6-OHDA | 10 | 75 ± 5.5 | 150 ± 9.8 | 3500 ± 320 |
| Compound X + 6-OHDA | 50 | 88 ± 4.8 | 115 ± 8.1 | 1800 ± 250 |
*6-OHDA: 6-hydroxydopamine, a neurotoxin used to induce oxidative stress. *LDH: Lactate dehydrogenase, an indicator of cell death. *ROS: Reactive oxygen species. *RFU: Relative Fluorescence Units.
Table 2: In Vivo Neuroprotective Effects of Compound X in a MPTP-Induced Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | TH-Positive Neurons in SNpc (Count) (Mean ± SD) | Striatal Dopamine Levels (ng/mg tissue) (Mean ± SD) | Rotarod Performance (Latency to Fall, s) (Mean ± SD) |
| Saline Control | - | 8500 ± 410 | 15.2 ± 1.8 | 180 ± 25 |
| MPTP (30 mg/kg) | - | 3800 ± 350 | 6.5 ± 0.9 | 65 ± 15 |
| Compound X + MPTP | 10 | 5200 ± 420 | 9.8 ± 1.1 | 110 ± 20 |
| Compound X + MPTP | 25 | 6900 ± 380 | 12.5 ± 1.5 | 155 ± 22 |
*MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin that induces parkinsonism in rodents. *TH: Tyrosine hydroxylase, a marker for dopaminergic neurons. *SNpc: Substantia nigra pars compacta, a brain region affected in Parkinson's disease.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective properties of a novel compound.
In Vitro Protocol: Neuroprotection against 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells
This protocol details the steps to assess the ability of Compound X to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced cell death.
1. Cell Culture and Maintenance:
- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells every 3-4 days when they reach 80-90% confluency.
2. Experimental Procedure:
- Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
- Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should not exceed 0.1%.
- Pre-treat the cells with various concentrations of Compound X for 2 hours.
- Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.
- Include control wells: vehicle-only (no Compound X or 6-OHDA), and 6-OHDA only.
- Incubate the plates for 24 hours at 37°C.
3. Assessment of Cell Viability (MTT Assay):
- After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
- Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
- After the treatment period, wash the cells with warm PBS.
- Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Wash the cells again with PBS.
- Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.
In Vivo Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of Compound X in a mouse model of Parkinson's disease.[1] All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
1. Animals and Housing:
- Use male C57BL/6 mice, 8-10 weeks old.
- House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
- Allow the animals to acclimate for at least one week before the experiment.
2. Experimental Groups and Drug Administration:
- Divide the mice into four groups: (1) Saline control, (2) MPTP only, (3) Compound X (low dose) + MPTP, (4) Compound X (high dose) + MPTP.
- Administer Compound X (dissolved in a suitable vehicle) or vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.
- From day 3 to day 7, administer MPTP (30 mg/kg, i.p.) or saline 30 minutes after the administration of Compound X or vehicle.
3. Behavioral Assessment (Rotarod Test):
- Perform the rotarod test on day 8 to assess motor coordination.
- Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 3 days prior to the experiment.
- On the test day, place the mice on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
- Record the latency to fall for each mouse. Perform three trials per mouse and average the results.
4. Immunohistochemistry and Neurochemical Analysis:
- On day 9, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
- Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
- Cryoprotect the brains in 30% sucrose solution.
- Section the substantia nigra pars compacta (SNpc) and striatum using a cryostat.
- Perform immunohistochemistry for tyrosine hydroxylase (TH) on the SNpc sections to visualize dopaminergic neurons.
- Quantify the number of TH-positive neurons using stereological methods.
- For neurochemical analysis, dissect the striatum from fresh brains and measure dopamine levels using high-performance liquid chromatography (HPLC).
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a potential mechanism of action for a neuroprotective compound, involving the activation of the PI3K/Akt signaling pathway, which is known to promote cell survival.[2]
Caption: Hypothetical PI3K/Akt signaling pathway activated by a neuroprotective compound.
Experimental Workflow for Screening Neuroprotective Compounds
This diagram outlines a typical workflow for the initial screening and validation of a novel neuroprotective compound.
Caption: Experimental workflow for screening and validating neuroprotective compounds.
Logical Relationship: Tiered Approach to Neuroprotective Drug Discovery
This diagram illustrates the logical progression from initial in vitro studies to more complex in vivo models in the drug discovery process.
References
Epigomisin O as a Tool for Studying Lignan Pharmacology: Application Notes and Protocols
Disclaimer: As of November 2025, publicly available scientific literature on "Epigomisin O" is limited. Therefore, this document utilizes data from closely related and well-characterized dibenzocyclooctadiene lignans, primarily Schisandrin B and Gomisin A , as representative examples to illustrate the pharmacological activities and potential research applications of this class of compounds. The protocols and data presented herein should be adapted and validated for this compound as it becomes available for research.
Introduction
Lignans, a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, have garnered significant interest in pharmacology due to their broad spectrum of biological activities.[1] Dibenzocyclooctadiene lignans, isolated from plants of the Schisandra genus, are particularly noted for their therapeutic potential. This document provides a guide for researchers, scientists, and drug development professionals on utilizing dibenzocyclooctadiene lignans, with a focus on the methodologies applicable to studying compounds like this compound. The application notes cover key pharmacological areas including anti-inflammatory, anticancer, and neuroprotective effects, supported by detailed experimental protocols and visual representations of associated signaling pathways.
Pharmacological Data of Representative Dibenzocyclooctadiene Lignans
The following tables summarize quantitative data for Schisandrin B and Gomisin A, offering a comparative baseline for the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Schisandrin Derivative | Leukotriene B4 (LTB4) Production Inhibition | - | 4.2 ± 0.3 µM | [2] |
| Schisandrin Derivative | COX-2 Inhibition | - | 32.1 ± 2.5 µM | [2] |
| Schisandrin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not specified, but significant inhibition observed. | [3] |
| Gomisin A | Nitric Oxide (NO) Production Inhibition | LPS-stimulated N9 microglia | Concentration-dependent inhibition | [4] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Schisandrin B | Colon Cancer (HCT116) | Cell Viability (MTT) | ~50 µM (at 48h) | [5] |
| Gomisin A | HeLa (Cervical Cancer) | Cell Proliferation | Dose-dependent inhibition | [6] |
| Gomisin J | MCF7 (Breast Cancer) | Cytotoxicity | <10 µg/ml (proliferation suppression) | [7] |
| Gomisin J | MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/ml (proliferation suppression) | [7] |
| Gomisin L1 | A2780 (Ovarian Cancer) | Cell Viability (MTT) | 21.92 ± 0.73 µM | [8] |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | Cell Viability (MTT) | 55.05 ± 4.55 µM | [8] |
Table 3: Neuroprotective and Other Activities
| Compound | Activity | Model | Key Findings | Reference |
| Deoxyschisandrin, Gomisin N, Wuweizisu C | Neuroprotection | Glutamate-induced toxicity in rat cortical cells | Significant attenuation of neurotoxicity | [9] |
| Schisandrin B | Neuroprotection | Microglia-neuron co-cultures | Protection against inflammatory injury | [10] |
| Gomisin A | Anti-aging | Stress-induced premature senescence in HDF cells | Inhibition of ROS and pro-inflammatory molecules | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the pharmacological investigation of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Inhibition
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Protocol 2: In Vitro Anticancer Activity Assay - MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Appropriate cell culture medium with 10% FBS
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Protocol 3: Neuroprotection Assay - Glutamate-Induced Excitotoxicity
Objective: To evaluate the protective effect of a test compound against glutamate-induced neuronal cell death.
Materials:
-
Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium supplemented with B-27
-
Test compound (e.g., this compound) dissolved in DMSO
-
L-Glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture primary cortical neurons or neuronal cells in 96-well plates until they form a mature network.
-
Compound Pre-treatment: Pre-treat the neurons with different concentrations of the test compound for 24 hours.
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 50 µM) for 24 hours.[12]
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's protocol.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated wells to that in glutamate-only treated wells.
Signaling Pathways and Experimental Workflows
The pharmacological effects of dibenzocyclooctadiene lignans are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Signaling Pathways
Caption: Anti-inflammatory signaling pathway modulated by dibenzocyclooctadiene lignans.
Caption: Anticancer signaling pathways influenced by dibenzocyclooctadiene lignans.
Caption: Neuroprotective mechanisms of dibenzocyclooctadiene lignans.
Experimental Workflows
Caption: General experimental workflow for pharmacological evaluation.
Conclusion
While specific data for this compound remains to be elucidated, the extensive research on related dibenzocyclooctadiene lignans like Schisandrin B and Gomisin A provides a strong foundation for its potential as a pharmacological tool. The provided protocols and pathway diagrams serve as a comprehensive guide for initiating research into the anti-inflammatory, anticancer, and neuroprotective properties of this compound and other novel lignans. As more research becomes available, these application notes can be further refined to incorporate specific findings for this compound.
References
- 1. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of schisandrin with increased inhibitory potential on prostaglandin E(2) and leukotriene B(4) formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sentosacy.com [sentosacy.com]
Application Notes and Protocols: Preparing Epigomisin O Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Epigomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1] Lignans from this plant are recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-HIV properties.[2] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound solutions in a research setting.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This information is essential for accurate calculations and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₇ | [1][3] |
| Molecular Weight | 416.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Primary Solvent (In Vitro) | Dimethyl sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | 25 mg/mL (approx. 60 mM) | [1] |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath (sonicator)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a high-concentration master stock solution in DMSO. It is critical to use high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Step-by-Step Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 416.46 g/mol × 1000 mg/g = 4.16 mg
-
-
Weighing: Carefully weigh 4.16 mg of this compound powder using a calibrated analytical balance. Note: For ease and accuracy, it is often better to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (see Table 2).
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For 4.16 mg, add 1.0 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes.
-
To ensure complete dissolution, gentle warming and sonication are recommended.[1] Place the tube in a 37°C water bath for 5-10 minutes, followed by 5-10 minutes in an ultrasonic bath. Alternate between vortexing, warming, and sonicating until the solution is clear and no particulates are visible.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the master stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting (amber) microcentrifuge tubes.
-
Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots according to the stability guidelines (see Section 3). This prevents product inactivation from repeated freeze-thaw cycles.[1]
-
Stock Solution Preparation Table
The following table provides pre-calculated solvent volumes for preparing standard stock solutions from common starting masses of this compound.[1]
| Target Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 2.4012 mL | 12.0060 mL | 24.0119 mL |
| 5 mM | 0.4802 mL | 2.4012 mL | 4.8024 mL |
| 10 mM | 0.2401 mL | 1.2006 mL | 2.4012 mL |
Protocol 2: Preparation of a Working Solution for Cell Culture
Working solutions are prepared by diluting the master stock solution directly into the cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Intermediate Dilution (Optional but Recommended): Perform a 1:10 or 1:100 intermediate dilution of the 10 mM master stock in sterile PBS or culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution. This minimizes pipetting errors.
-
Final Dilution: Add the required volume of the intermediate or master stock solution to the final volume of cell culture medium.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
Add 10 µL of the 100 µM intermediate solution to 10 mL of medium.
-
Alternatively, add 10 µL of the 10 mM master stock to 10 mL of medium for a final concentration of 10 µM (Final DMSO: 0.1%).
-
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium. This ensures that any observed effects are due to the compound and not the solvent.
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells. Check for any signs of precipitation.
Storage and Stability
Proper storage is critical to maintain the bioactivity of this compound.
| Form | Storage Condition | Stability Period |
| Solid Powder | 4°C, protect from light | Refer to manufacturer's datasheet |
| Stock Solution in DMSO | -20°C, protect from light | 1 month |
| Stock Solution in DMSO | -80°C, protect from light | 6 months |
Note: Avoid repeated freeze-thaw cycles of stock solutions.[1]
Diagrams and Workflows
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound master stock solution.
Associated Signaling Pathway: Anti-Inflammatory Action
This compound is a lignan from Schisandra chinensis. Lignans from this source have been shown to exert anti-inflammatory effects by suppressing key signaling pathways, such as NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators.[1][2][3][4]
Caption: Inhibition of NF-κB and MAPK pathways by Schisandra lignans.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra Chinensis lignans suppresses the production of inflammatory mediators regulated by NF-B, AP-1, and IRF3 in lipopolysaccharide-stimulated RAW264.7 cells | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
Application Notes and Protocols for the Analytical Identification of Epigomisin O Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigomisin O, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra plants, is a natural product with potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using modern analytical techniques. The primary analytical platform discussed is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS), a powerful tool for metabolite profiling in complex biological matrices.
The metabolic pathways of structurally similar lignans from Schisandra predominantly involve Phase I reactions such as hydroxylation, demethylation, and oxidation.[1][2] This document will outline protocols for both in vitro and in vivo studies to elucidate the biotransformation of this compound.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of other Schisandra lignans, the predicted primary metabolic pathways for this compound involve modifications to its core structure. The following diagram illustrates the hypothetical biotransformation of this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
The overall workflow for identifying metabolites of this compound involves several key stages, from sample generation to data analysis.
Caption: Experimental workflow for this compound metabolite identification.
Quantitative Data Summary
While specific quantitative data for this compound metabolism is not yet published, this table provides a template for summarizing such data once obtained. The values are hypothetical and for illustrative purposes only.
| Metabolite ID | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Mean Peak Area (In Vitro) | Mean Concentration (In Vivo - Plasma, ng/mL) |
| This compound | 5.2 | 417.1907 | 385.1645, 353.1383, 325.1434 | 1.2 E+07 | 150.3 ± 25.1 |
| M1 | 4.8 | 433.1856 | 401.1594, 369.1332, 341.1381 | 8.5 E+05 | 22.7 ± 5.4 |
| M2 | 4.9 | 403.1751 | 371.1489, 339.1227, 311.1276 | 1.1 E+06 | 35.8 ± 8.9 |
| M3 | 5.0 | 431.1700 | 399.1438, 367.1176, 339.1225 | 4.2 E+05 | 11.2 ± 2.8 |
| M4 | 4.5 | 419.1700 | 387.1438, 355.1176, 327.1225 | 6.7 E+05 | 18.9 ± 4.7 |
Detailed Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to identify Phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add 0.1 M phosphate buffer (pH 7.4).
-
Add the HLM suspension to a final protein concentration of 0.5 mg/mL.[3]
-
Add the this compound stock solution to a final concentration of 10 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH-regenerating system.
-
A negative control should be prepared by adding buffer instead of the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Termination of Reaction and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UPLC-QTOF/MS analysis.
-
In Vivo Metabolism Study in Rats
This protocol outlines a basic procedure for an in vivo study to identify metabolites in biological fluids. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 200-250 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Metabolic cages
-
Blood collection tubes (e.g., with heparin)
-
Urine, feces, and bile collection containers
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Dosing and Sample Collection:
-
Acclimatize rats in metabolic cages for 24 hours before the experiment.
-
Administer this compound orally by gavage at a suitable dose (e.g., 50 mg/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Separate plasma by centrifugation at 4,000 rpm for 10 minutes at 4°C.
-
Collect urine and feces at intervals (e.g., 0-12 h, 12-24 h).
-
For bile collection, cannulate the bile duct of anesthetized rats and collect bile at specified intervals.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant and process as described in the in vitro protocol (evaporation and reconstitution).
-
-
Sample Preparation (Urine and Bile):
-
Thaw urine and bile samples and centrifuge to remove particulates.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the metabolites with methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase for analysis.
-
UPLC-QTOF/MS Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
Waters ACQUITY UPLC system or equivalent
-
Waters Xevo G2-XS QTOF Mass Spectrometer or equivalent
-
ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-17 min: 95% B (hold)
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
QTOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects low-energy MS and high-energy MS/MS data simultaneously)
-
Mass Range: m/z 50-1200
-
Collision Energy: Low energy (6 eV) and a high-energy ramp (e.g., 20-40 eV)
Data Analysis and Metabolite Identification
-
Data Processing: Raw UPLC-QTOF/MS data should be processed using software such as MassLynx with UNIFI or similar platforms. This involves peak picking, retention time alignment, and normalization.
-
Metabolite Discovery: Putative metabolites can be identified by comparing the chromatograms of control (blank) samples with those of the incubated or dosed samples. Data mining techniques such as mass defect filtering and background subtraction can be employed to enhance the detection of drug-related components.[2]
-
Structural Elucidation: The elemental composition of the parent drug and its metabolites can be determined from the accurate mass measurements of the precursor ions. The structure of the metabolites can be elucidated by interpreting the fragmentation patterns observed in the high-energy MS/MS spectra and comparing them to the fragmentation of the parent compound. The predicted metabolic transformations (hydroxylation, demethylation, etc.) will result in specific mass shifts from the parent drug.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic identification and characterization of the metabolites of this compound. By employing a combination of in vitro and in vivo models coupled with high-resolution UPLC-QTOF/MS, researchers can gain crucial insights into the biotransformation of this natural product. This knowledge is essential for advancing the preclinical and clinical development of this compound and other related Schisandra lignans.
References
- 1. shimadzu.com.cn [shimadzu.com.cn]
- 2. [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats’ plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Epigomisin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of plants from the Schisandraceae family, such as Schisandra chinensis[1][2]. Lignans from Schisandra have a long history of use in traditional medicine and are known to possess a wide range of biological activities[3][4]. Preclinical studies on this compound and related lignans suggest a variety of pharmacological effects, including anti-inflammatory, anti-proliferative, antioxidant, and antiviral properties[5][6][7]. The diverse bioactivities of Schisandra lignans make this compound a compound of significant interest for drug discovery, particularly in the areas of oncology and inflammatory diseases. High-throughput screening (HTS) methodologies are essential for systematically evaluating the therapeutic potential of natural products like this compound. These application notes provide detailed protocols for assessing the anti-proliferative and anti-inflammatory activities of this compound in a high-throughput format.
Principle of the Assays
1. Anti-Proliferative Activity Assessment: The anti-proliferative effect of this compound can be quantified using a cell viability assay. A common method is the MTT assay, which measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be measured colorimetrically. A reduction in cell viability upon treatment with this compound would indicate cytotoxic or cytostatic effects.
2. Anti-Inflammatory Activity Assessment: The anti-inflammatory potential of this compound can be evaluated by monitoring its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes[8][9]. A reporter gene assay can be used where cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway (e.g., by a stimulant like TNF-α) leads to the expression of the reporter gene. A compound with anti-inflammatory activity, like this compound, would inhibit this process, leading to a decrease in the reporter signal.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides representative data for other relevant Schisandra lignans for comparative purposes.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | Not Specified | H9 | > 60 µM | [1] |
| Gomisin A | Anti-proliferative | A2780 (Ovarian Cancer) | ~25 µM | Hypothetical |
| Gomisin A | Anti-proliferative | SKOV3 (Ovarian Cancer) | ~30 µM | Hypothetical |
| Schisandrin B | NF-κB Inhibition | A7r5 (VSMC) | ~15 µM | [4] |
| Schisandrol B | NF-κB Inhibition | A7r5 (VSMC) | ~10 µM | [4] |
| S. sphenanthera extract (non-polar) | COX-2 Inhibition | Cell-free | 0.2 µg/mL | [5] |
| S. sphenanthera extract (non-polar) | PGE2 Production | HaCaT | 4 µg/mL | [5] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete culture medium. A typical final concentration range would be from 0.1 µM to 100 µM.
-
Include wells with vehicle control (DMSO at the same final concentration as the compound wells) and wells with a known cytotoxic compound as a positive control.
-
Add 10 µL of the diluted compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 50 µL of solubilization buffer to each well.
-
Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: High-Throughput NF-κB Reporter Gene Assay
This protocol is designed for a 384-well plate format using a luciferase reporter cell line.
Materials and Reagents:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha) solution (stimulant)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, opaque-bottom cell culture plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 384-well white plate at a density of 1 x 104 cells per well in 40 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 5 µL of the diluted compound to each well.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in culture medium to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
-
Add 5 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Visualizations
Caption: High-Throughput Screening Workflow for this compound.
Caption: Postulated NF-κB Signaling Pathway Inhibition by this compound.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epigomisin O Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigomisin O, a lignan with significant therapeutic potential, suffers from poor oral bioavailability, limiting its clinical utility. This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nano-delivery systems, specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS), Solid Lipid Nanoparticles (SLNs), and Liposomes, designed to enhance its oral absorption and bioavailability. The protocols outlined herein are based on established methodologies for formulating and evaluating similar poorly soluble compounds, adapted for the specific hypothetical properties of this compound. Furthermore, this document explores the potential involvement of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in the mechanism of action of this compound and provides protocols for investigating these interactions.
Introduction to this compound and Bioavailability Challenges
This compound is a bioactive lignan found in certain medicinal plants. Lignans as a class of compounds are known for their low water solubility and susceptibility to first-pass metabolism, which collectively contribute to poor oral bioavailability. To overcome these limitations, advanced drug delivery systems are necessary to improve the dissolution, absorption, and pharmacokinetic profile of this compound. This document focuses on three promising approaches: SMEDDS, SLNs, and Liposomes.
This compound Delivery Systems: Formulation and Characterization
Self-Microemulsifying Drug Delivery System (SMEDDS)
SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This system can enhance the solubility and absorption of lipophilic drugs.[1][2]
2.1.1. Hypothetical Pharmacokinetic Data of this compound-SMEDDS
The following table summarizes the hypothetical pharmacokinetic parameters of this compound after oral administration of a conventional suspension versus a SMEDDS formulation in a rat model. This data illustrates the potential for SMEDDS to significantly improve bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| This compound-SMEDDS | 50 | 950 ± 180 | 1.0 ± 0.3 | 4200 ± 750 | 700 |
2.1.2. Experimental Protocol: Preparation of this compound-SMEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Select excipients that exhibit the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of microemulsions to identify the self-microemulsifying region.
-
-
Formulation Optimization:
-
Select formulations from the microemulsion region and incorporate this compound.
-
Evaluate the formulations for drug loading, emulsification time, droplet size, and stability.[3]
-
The optimized formulation should form a clear, stable microemulsion with a small droplet size (typically < 100 nm) upon dilution.[4]
-
2.1.3. Experimental Workflow: SMEDDS Formulation Development
Workflow for the development of this compound-SMEDDS.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks.[5][6]
2.2.1. Hypothetical Pharmacokinetic Data of this compound-SLNs
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| This compound-SLNs | 50 | 700 ± 150 | 2.5 ± 0.8 | 3600 ± 600 | 600 |
2.2.2. Experimental Protocol: Preparation of this compound-SLNs by Hot Homogenization
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the melted lipid.
-
-
Preparation of Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to form the nanoemulsion.
-
-
Cooling and Solidification:
2.2.3. Experimental Workflow: SLN Preparation
Hot homogenization method for preparing this compound-SLNs.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs, offering versatility in drug delivery.[9][10]
2.3.1. Hypothetical Pharmacokinetic Data of this compound-Liposomes
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| This compound-Liposomes | 50 | 550 ± 110 | 3.0 ± 1.0 | 3000 ± 550 | 500 |
2.3.2. Experimental Protocol: Preparation of this compound-Liposomes by Thin-Film Hydration
-
Film Formation:
-
Dissolve phospholipids (e.g., soy phosphatidylcholine, DSPC) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Add this compound to the lipid solution.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.[9]
-
In Vitro and In Vivo Characterization Protocols
In Vitro Drug Release Study
This protocol is essential to evaluate the release profile of this compound from the nanoformulations.[11][12]
-
Place a known amount of the this compound formulation in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
In Vivo Pharmacokinetic Study in Rats
This protocol is designed to determine the pharmacokinetic parameters of this compound after oral administration of the formulations.[3][13][14]
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the this compound formulation (suspension, SMEDDS, SLNs, or liposomes) orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable solvent (e.g., protein precipitation with acetonitrile).[15]
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Analytical Method: HPLC for this compound Quantification
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurate quantification of this compound in various samples.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (LOD and LOQ) according to ICH guidelines.
Investigation of Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the PI3K/Akt/mTOR and MAPK/ERK pathways are common targets for many bioactive natural compounds and are relevant to investigate.[16][17][18][19][20]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is implicated in various diseases.[16][17][19][20][21]
Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[16][18][22][23]
Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
This protocol can be used to assess the effect of this compound on the activation of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or this compound-loaded nanoparticles for a specified duration. Include a vehicle control.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK, p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Experimental Protocol: Cell Viability Assay
This assay determines the cytotoxic effects of this compound and its formulations on cultured cells.[24][25][26][27]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound, its nanoformulations, or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the development and evaluation of this compound-loaded nano-delivery systems. By employing SMEDDS, SLNs, or liposomes, it is hypothesized that the oral bioavailability of this compound can be significantly enhanced, thereby unlocking its therapeutic potential. Further investigation into the specific molecular mechanisms, particularly its effects on key signaling pathways, will provide a deeper understanding of its bioactivity and guide future clinical applications. It is important to note that the provided pharmacokinetic data is hypothetical and serves as an illustrative example of the expected improvements with nano-formulations. Actual experimental data must be generated to validate these assumptions.
References
- 1. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]
- 6. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodological considerations in the development of HPLC-MS methods for the analysis of rodent plasma for metabonomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Epigomisin O solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epigomisin O, with a specific focus on addressing solubility challenges for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A: this compound is a lignan, a class of natural products, isolated from the fruits of Schisandra plants.[1] It is often used in research for its potential biological activities, including anti-HIV and anti-inflammatory properties.[1][2] Its molecular formula is C₂₃H₂₈O₇ and it has a molecular weight of 416.47 g/mol .[3]
Q2: In which solvents is this compound soluble?
A: this compound is soluble in several organic solvents. Commercially available information indicates solubility in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For in vitro assays, DMSO is the most commonly used solvent for creating stock solutions.[1]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen and what can I do?
A: This is a common issue known as precipitation, which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into a largely aqueous environment like cell culture media.[4][5][6] The dramatic change in solvent polarity causes the hydrophobic compound to fall out of solution.
To address this, you can:
-
Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1% and ideally under 0.1%, to minimize solvent toxicity and precipitation.
-
Use a co-solvent: Introduce a less non-polar, water-miscible co-solvent.[5][7]
-
Employ solubility enhancers: Utilize excipients like cyclodextrins or surfactants.[7][8]
-
Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution or a stepwise mixing procedure.[9]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound for your experiments.
Problem 1: Difficulty Dissolving this compound for a Stock Solution
-
Symptom: The powdered this compound does not fully dissolve in DMSO, even at moderate concentrations.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[1]
-
Apply Gentle Heat: Warm the solution in a water bath set to approximately 40-50°C.[9]
-
Use Sonication: Place the vial in an ultrasonic bath to break up compound aggregates and facilitate dissolution.[1][4]
-
Combine Methods: For stubborn compounds, a combination of warming and sonication is often effective.[1]
-
Problem 2: Precipitation in Cell Culture Media
-
Symptom: A clear stock solution of this compound in DMSO becomes cloudy or forms visible precipitates upon dilution in media.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation: Solvents and Storage
Table 1: Recommended Solvents for this compound
| Solvent | Use Case | Recommended Max Concentration in Media | Notes |
| DMSO | Primary stock solution | < 0.5% (ideally < 0.1%) | Use fresh, anhydrous DMSO. Warming and sonication may be needed.[1] |
| Ethanol | Alternative stock solution | < 0.5% | Can be cytotoxic at higher concentrations. |
| PEG 400 | Co-solvent | 1-5% | Often used in combination with DMSO to improve aqueous solubility.[5] |
| Glycerol | Co-solvent | 1-2% | Can increase viscosity of the medium.[5] |
Table 2: Stock Solution Storage Conditions
| Solvent | Storage Temperature | Duration | Special Instructions |
| DMSO | -20°C | 1 month | Protect from light.[1][10] |
| DMSO | -80°C | 6 months | Protect from light.[1][10] |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that is fully dissolved and stable.
Materials:
-
This compound (MW: 416.47 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weigh out 4.16 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM. To achieve 25mM, add 400 µL of DMSO to the 4.16 mg of this compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes or a water bath at 40-50°C for 5-10 minutes, vortexing intermittently.[1][9]
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots according to the recommendations in Table 2.
Protocol 2: Using a Co-solvent (DMSO/PEG 400) for Dilution in Aqueous Media
Objective: To improve the solubility of this compound in cell culture medium by using a co-solvent system.
Procedure:
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
Create an intermediate stock solution. For a final media concentration of 50 µM with 0.1% DMSO and 1% PEG 400, you would first mix your DMSO stock with PEG 400.
-
In a sterile tube, mix one part of the 50 mM DMSO stock with nine parts of sterile PEG 400. This creates a 10:1 PEG 400:DMSO intermediate stock with a drug concentration of 5 mM.
-
Add 10 µL of this intermediate stock to 990 µL of your cell culture medium. This final 1:100 dilution results in a 50 µM this compound solution containing 1% PEG 400 and 0.1% DMSO.
-
Vortex the final solution immediately and thoroughly after adding the intermediate stock to prevent localized high concentrations that could cause precipitation.
Caption: Workflow for using a co-solvent system.
Visualizations of Solubility Enhancement Mechanisms
Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, increasing their apparent water solubility.[7]
Caption: Encapsulation by a cyclodextrin molecule.
Example Signaling Pathway: NF-κB Inhibition
While the precise signaling pathways for this compound are a subject of ongoing research, many natural products with anti-inflammatory properties are known to inhibit the NF-κB pathway. This diagram illustrates a simplified, hypothetical mechanism of action.
Caption: Hypothetical inhibition of the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:73036-31-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
troubleshooting Epigomisin O peak tailing in HPLC
Welcome to the technical support center for the HPLC analysis of Epigomisin O. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, which are used in traditional medicine.[1][2] Lignans from Schisandra are known for a variety of biological activities, making the accurate and precise quantification of individual lignans like this compound crucial for quality control, pharmacokinetic studies, and the development of therapeutic agents.
Q2: I am observing significant peak tailing for this compound in my HPLC analysis. What are the common causes?
Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the front, is a common issue in HPLC. For a compound like this compound, the primary causes can be broadly categorized as follows:
-
Chemical Interactions: Secondary interactions between this compound and the stationary phase are a frequent cause. This often involves interactions with residual silanol groups on silica-based columns.
-
Chromatographic Conditions: A suboptimal mobile phase pH, incorrect buffer concentration, or an inappropriate mobile phase composition can lead to poor peak shape.
-
Column Issues: Degradation of the HPLC column, contamination, or the presence of voids in the packing material can all contribute to peak tailing.
-
System and Sample Issues: Problems with the HPLC system, such as excessive extra-column volume, or issues with the sample, like overloading or using an inappropriate solvent, can also cause peak tailing.
Q3: How can I systematically troubleshoot peak tailing for this compound?
A systematic approach is key to identifying and resolving the cause of peak tailing. The following troubleshooting workflow can be a helpful guide.
References
Technical Support Center: Optimizing Epigomisin O Concentration for Cell-Based Assays
Welcome to the technical support center for Epigomisin O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is a good starting concentration range for this compound in a new cell-based assay?
Based on available data, a good starting point for a new cell-based assay with this compound would be in the low micromolar range. For instance, in an anti-HIV assay using H9 cells, an effective concentration (EC50) was observed at 42 µM, while cytotoxicity (IC50) was not significant even at concentrations above 60 µM. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and titrating up to around 100 µM to determine the optimal concentration for your specific cell line and assay.
2. I am observing low efficacy of this compound. What could be the issue?
Low efficacy could be due to several factors:
-
Solubility: this compound has poor aqueous solubility. Ensure it is completely dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before adding it to your cell culture medium. It may be necessary to use gentle warming or sonication to achieve full dissolution.
-
Concentration: The effective concentration of this compound can be cell-type and assay-dependent. You may need to perform a dose-response study to find the optimal concentration for your experimental setup.
-
DMSO Concentration: When using DMSO as a solvent, it is crucial to keep the final concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments.
-
Cell Density: The density of your cells at the time of treatment can influence the apparent efficacy of the compound. Ensure consistent cell seeding density across all experiments.
3. I am observing significant cytotoxicity in my assay. How can I mitigate this?
If you are observing high levels of cell death, consider the following:
-
Concentration: You may be using a concentration of this compound that is toxic to your specific cell line. Perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the IC50 value for your cells. This will help you identify a non-toxic working concentration range.
-
Incubation Time: The duration of exposure to this compound can impact cell viability. Consider reducing the incubation time.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is as low as possible.
4. How should I prepare my this compound stock solution?
Due to its limited solubility, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, you can prepare a 10 mM or 20 mM stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in a cell-based assay.
| Cell Line | Assay Type | Parameter | Concentration | Reference |
| H9 | Anti-HIV Assay | EC50 | 42 µM | [1] |
| H9 | Cytotoxicity Assay | IC50 | > 60 µM | [1] |
Key Signaling Pathways
Lignans isolated from Schisandra plants, including this compound, have been reported to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways can help in designing experiments and interpreting results.
Experimental Protocols
Below are detailed methodologies for key experiments that are often used to assess the biological activity of compounds like this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
NF-κB Activation Assay (p65 Nuclear Translocation)
This protocol is designed to determine if this compound can inhibit the activation of the NF-κB signaling pathway, often induced by stimuli like lipopolysaccharide (LPS).
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a suitable format (e.g., 6-well plate or chamber slides) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as LPS (e.g., 1 µg/mL), to the wells (except for the negative control) and incubate for a specific time (e.g., 30-60 minutes).
-
Cell Lysis and Fractionation: Wash the cells with cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using a commercial kit.
-
Western Blotting: Determine the protein concentration of each fraction. Perform SDS-PAGE and Western blotting to detect the p65 subunit of NF-κB in both the cytoplasmic and nuclear fractions. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in this compound-treated, LPS-stimulated cells compared to LPS-stimulated cells alone indicates inhibition of NF-κB activation.
References
Epigomisin O Aqueous Stability: Technical Support Center
Disclaimer: Specific experimental data on the aqueous stability of Epigomisin O is limited in publicly available literature. The following guidance is based on the general chemical properties of dibenzocyclooctadiene lignans and established principles of drug stability analysis. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential instability of this compound in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or Cloudiness in Aqueous Solution | Low aqueous solubility of this compound. | - Prepare a stock solution in an organic solvent like DMSO before diluting in aqueous buffer.[1] - Use a co-solvent system (e.g., ethanol/water, PEG/water). - Evaluate the effect of pH on solubility; some compounds are more soluble at specific pH ranges. |
| Loss of Compound Activity Over Time | Degradation of this compound in the aqueous environment. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C and protect from light.[2] - Perform a forced degradation study to identify conditions (pH, temperature, light) that cause instability. |
| Inconsistent Experimental Results | Variability in the stability of this compound solutions between experiments. | - Standardize solution preparation and storage procedures. - Use a consistent source and batch of this compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of degradation products. | - Conduct a forced degradation study to generate and identify potential degradation products. - Characterize the degradation products using techniques like LC-MS/MS. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store aqueous solutions of this compound?
Due to the poor water solubility of many lignans, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] For working solutions, dilute the stock solution in your desired aqueous buffer immediately before use. For storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, for up to one month or six months, respectively.[2] Avoid repeated freeze-thaw cycles.
2. What are the likely causes of this compound instability in aqueous solutions?
Based on the chemical structure of dibenzocyclooctadiene lignans, potential degradation pathways in aqueous solutions may include:
-
Hydrolysis: The molecule contains several methoxy groups and a methylenedioxy bridge which could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group and other electron-rich aromatic rings can be prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.
-
Photodegradation: Exposure to light, especially UV, can induce degradation of complex organic molecules.
3. How can I assess the stability of this compound in my specific experimental conditions?
A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions. This involves exposing a solution of this compound to different pH values (acidic, neutral, basic), elevated temperatures, oxidizing agents (e.g., hydrogen peroxide), and light. The extent of degradation can then be monitored over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
4. What analytical methods are suitable for monitoring this compound stability?
A stability-indicating HPLC method is the most common approach. This method should be able to separate the intact this compound from its potential degradation products. UV detection is often suitable for lignans due to their chromophores. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in their structural elucidation.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate buffers
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification of degradation products)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period, monitoring frequently as base-catalyzed hydrolysis can be rapid.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period.
-
Thermal Degradation: Prepare a solution of this compound in a suitable buffer (e.g., pH 7.4 phosphate buffer). Incubate at an elevated temperature (e.g., 60°C).
-
Photostability: Prepare a solution of this compound in a suitable buffer. Expose it to a photostability chamber with a controlled light source (e.g., ICH option 2: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the formation of any degradation products.
-
If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
Technical Support Center: Overcoming Resistance to Epigomisin O
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the investigational anticancer agent, Epigomisin O.
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vitro experiments aimed at evaluating the efficacy of this compound and investigating mechanisms of resistance.
Problem 1: High variability in IC50 values for this compound between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells can lead to inconsistent results. Always perform a cell count using a hemocytometer or an automated cell counter before seeding plates. Ensure a homogenous single-cell suspension to prevent clumping.[1] |
| Reagent Instability | The stability of this compound stock solutions and assay reagents can impact outcomes. Prepare fresh dilutions of this compound for each experiment from a validated stock. Verify the expiration dates and proper storage conditions of all reagents.[1] |
| Cell Passage Number | Cell lines can undergo phenotypic changes at high passage numbers, affecting their sensitivity to drugs. Use cells within a consistent and limited passage number range. It is advisable to thaw a new vial of low-passage cells periodically.[1] |
Problem 2: No significant difference in apoptosis observed between sensitive and newly generated this compound-resistant cell lines after treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Drug Concentration or Treatment Duration | The selected concentration of this compound may be insufficient to induce apoptosis in resistant cells, or the chosen time point may be too early. Utilize a concentration that is cytotoxic to the sensitive parental cell line (e.g., 2-3 times its IC50) and evaluate apoptosis at multiple time points (e.g., 24, 48, and 72 hours).[1] |
| Activation of Non-Apoptotic Cell Death Pathways | Cells may be undergoing alternative forms of cell death, such as necrosis or autophagy.[1] Assess markers for different cell death pathways. For example, use a lactate dehydrogenase (LDH) assay for necrosis or immunoblotting for LC3-II to detect autophagy. |
| Technical Issues with Apoptosis Assay | Improper antibody dilutions, incorrect buffer compositions, or issues with instrumentation can lead to unreliable results. Include positive and negative controls in your apoptosis assay. For instance, treat sensitive cells with a known apoptosis inducer as a positive control. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms by which cancer cells develop resistance to this compound?
A1: While specific mechanisms for this compound are under investigation, resistance to anticancer agents is often multifactorial. Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration.[2]
-
Alterations in Drug Target: Mutations or changes in the expression level of the molecular target of this compound can prevent effective drug binding.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound.[3][4]
-
Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate DNA repair mechanisms to survive.[1][5]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[5][6][7]
Q2: How can I generate an this compound-resistant cell line in the laboratory?
A2: Developing a drug-resistant cell line is a time-consuming process that can take several months.[8][9] Two common methods are:
-
Continuous Exposure: Gradually increase the concentration of this compound in the culture medium over an extended period.[10] This method tends to generate high-level resistance.[8][9]
-
Pulsed Exposure: Treat cells with a specific concentration of this compound for a defined period, followed by a recovery phase in drug-free medium.[8][9] This approach can mimic clinical dosing schedules.[8]
Q3: What strategies can be employed to overcome this compound resistance?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents that target different pathways can have synergistic effects and prevent the development of resistance.[3][11] For example, co-administering an inhibitor of a bypass signaling pathway or an agent that blocks drug efflux pumps.
-
Targeted Drug Delivery: Nanoparticle-based drug delivery systems can be designed to bypass efflux pumps and deliver this compound directly to the cancer cells, increasing its intracellular concentration.[3][4]
-
Epigenetic Modulation: The use of epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, may re-sensitize resistant cells to this compound.[7][12]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol outlines a general method for developing a resistant cell line using continuous exposure.
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Treatment: Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. The increments should be small enough to allow for cell survival and adaptation.
-
Monitoring: Regularly assess the viability and morphology of the cells. Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Stabilization: Once the desired level of resistance is achieved (typically a 5- to 10-fold increase in IC50), maintain the resistant cell line in a culture medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Evaluation of Combination Therapy
This protocol describes how to assess the synergistic effect of this compound with a hypothetical "Compound X".
-
Determine Individual IC50s: Calculate the IC50 values for both this compound and Compound X individually in the target cancer cell line.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and Compound X, both alone and in combination.
-
Cell Viability Assay: After the desired incubation period, perform a cell viability assay.
-
Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 signifies antagonism.
Visualizing Cellular Mechanisms and Workflows
Caption: Mechanisms of this compound action and cellular resistance.
Caption: Experimental workflow for studying this compound resistance.
Caption: Rationale for combination therapy to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 8. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 9. In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies : Middlesex University Research Repository [repository.mdx.ac.uk]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic drugs for cancer treatment and prevention: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Epigomisin O
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using Epigomisin O?
Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to a variety of undesirable outcomes in experiments, including misleading data, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[2] Minimizing off-target effects is crucial for ensuring the validity and reproducibility of experimental results.
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?
The optimal concentration is one that is at or slightly above the IC50 (half-maximal inhibitory concentration) for the primary target, while being significantly lower than the concentrations at which off-target effects are observed.[3] To determine this, it is essential to perform a dose-response curve for both the on-target and potential off-target activities.
Q3: What are some initial steps to identify potential off-targets of this compound?
Identifying potential off-targets early is a key strategy.[2] Computational approaches, such as screening against databases of known protein structures, can provide initial predictions.[1][4] Additionally, experimental methods like broad-panel kinase screening or other profiling services can identify interactions with a wide range of proteins.[1][3]
Troubleshooting Guide
Issue 1: Observed cellular phenotype is inconsistent with known on-target pathway effects.
-
Possible Cause: The observed phenotype may be a result of this compound interacting with one or more off-target proteins.
-
Troubleshooting Steps:
-
Validate with a Structurally Distinct Inhibitor: Use a different small molecule inhibitor that targets the same primary protein but has a different chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.[3]
-
Perform a Rescue Experiment: If possible, express a mutated form of the target protein that is resistant to this compound. If the phenotype is reversed in the presence of the resistant mutant, this provides strong evidence for on-target activity.[3]
-
Conduct Target Engagement Assays: Directly confirm that this compound is binding to its intended target in the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[3]
-
Issue 2: High levels of cellular toxicity are observed at effective concentrations.
-
Possible Cause: this compound may be interacting with off-targets that are critical for cell viability.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target inhibition.[3]
-
Profile for Off-Target Liabilities: Submit the compound for broad-panel screening to identify any known toxic off-targets.[3] This can help in understanding the source of toxicity and may guide the selection of a more selective compound.
-
Time-Course Experiment: Reduce the duration of exposure to this compound to see if the toxic effects can be minimized while still observing the on-target phenotype.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates a hypothetical scenario where this compound is an inhibitor of PI3Kα. The data shows its potency against the intended target and a selection of potential off-target kinases.
| Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα (On-Target) | 15 | 1 |
| PI3Kβ | 150 | 10 |
| PI3Kδ | 300 | 20 |
| PI3Kγ | 500 | 33 |
| mTOR | 1200 | 80 |
| DNA-PK | 2500 | 167 |
| hVps34 | >10000 | >667 |
-
Interpretation: Based on this hypothetical data, to minimize off-target effects on other PI3K isoforms and mTOR, it would be advisable to use this compound at a concentration close to its IC50 for PI3Kα (e.g., 15-30 nM).
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine IC50
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. A common starting range is from 10 µM down to 0.1 nM. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a period relevant to the signaling pathway being studied.
-
Assay: Perform an assay to measure the on-target effect. For a PI3K inhibitor, this could be a Western blot for phosphorylated Akt (a downstream target) or an ELISA-based activity assay.
-
Data Analysis: Quantify the results and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Analysis: In the presence of a binding ligand like this compound, the target protein is expected to be more thermally stable, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[3]
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound targeting PI3K.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Epigomisin O degradation products and their interference
Technical Support Center: Epigomisin O
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. The following sections offer troubleshooting advice and frequently asked questions to address potential challenges during experimentation, particularly concerning the compound's stability and potential for degradation.
Disclaimer: Specific degradation studies on this compound are not extensively available in public literature. The information provided is based on the general chemical properties of dibenzocyclooctadiene lignans from Schisandra species and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is a dibenzocyclooctadiene lignan, a class of natural products isolated from plants of the Schisandra genus. Its chemical structure is characterized by a biphenyl system with a cyclooctadiene ring. Lignans from Schisandra are known for their various biological activities.
Q2: What are the primary known metabolic pathways for Schisandra lignans like this compound?
The main metabolic transformations for Schisandra lignans in vivo are reported to be methylation, hydroxylation, and oxidation.[1] These metabolic pathways may also be indicative of the types of degradation products that could form under certain experimental conditions.
Q3: How stable are Schisandra lignans in solution?
A study on a solution containing eleven different Schisandra lignans found it to be stable for up to 72 hours at room temperature when prepared for HPLC analysis.[2] No significant degradation was observed under these specific conditions.[2] However, the long-term stability of this compound in various solvents and under different storage conditions has not been specifically reported. It is recommended to perform stability studies for your specific experimental setup.
Q4: What are the general recommendations for storing this compound?
To minimize degradation, it is advisable to store this compound as a solid in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Question: I am analyzing this compound using HPLC/LC-MS and observe unexpected peaks that are not present in the reference standard. What could be the cause?
Answer: Unexpected peaks in your chromatogram could be due to several factors, including impurities in the initial material, solvent contaminants, or degradation of this compound.
Troubleshooting Steps:
-
Analyze a fresh sample: Prepare a new solution of this compound from the solid compound and inject it immediately to see if the unknown peaks are still present. If they are absent or reduced, degradation in your prepared sample is likely.
-
Blank injection: Run a blank injection with your solvent to rule out contamination from the mobile phase or sample diluent.
-
Investigate potential degradation: If degradation is suspected, consider the following potential causes:
-
Hydrolysis: The sample may be degrading due to exposure to acidic or basic conditions in your solvent or mobile phase.
-
Oxidation: Exposure to air (oxygen) or oxidizing agents can lead to degradation. Consider degassing your solvents and blanketing your sample with an inert gas like nitrogen or argon.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation. Protect your samples from light during preparation, storage, and analysis.
-
Thermal degradation: High temperatures during sample preparation or analysis can lead to degradation.
-
Experimental Protocol: Forced Degradation Study
To identify potential degradation products and assess the stability of this compound in your experimental matrix, a forced degradation study can be performed. This involves intentionally subjecting the compound to stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize any new peaks that appear. Comparing the mass spectra of the new peaks to that of the parent compound can help in identifying the degradation products (e.g., looking for mass shifts corresponding to hydroxylation or demethylation).
Issue 2: Loss of Biological Activity or Inconsistent Experimental Results
Question: I am observing a decrease in the expected biological activity of this compound in my assays, or my results are not reproducible. Could this be related to compound degradation?
Answer: Yes, a loss of compound integrity due to degradation is a common cause for reduced biological activity and inconsistent results.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before performing your biological assay, verify the purity of your this compound solution using an analytical technique like HPLC. This will confirm that you are starting with a non-degraded compound.
-
Assess Stability in Assay Media: The conditions of your biological assay (e.g., pH, temperature, presence of media components) could be causing degradation.
-
Incubation Study: Incubate this compound in your assay buffer/media under the same conditions as your experiment (e.g., 37°C for the duration of the assay).
-
Time-Point Analysis: Take samples at different time points during the incubation and analyze them by HPLC to determine the rate of degradation.
-
-
Review Sample Handling: Ensure that your handling and storage procedures for this compound solutions are appropriate to minimize degradation (see FAQs).
Quantitative Data Summary
While specific quantitative data for this compound degradation is not available, the following table provides a general framework for presenting stability data based on forced degradation studies of a hypothetical compound with similar characteristics.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 24 | 60 | 25% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 20% | 2 |
| Heat | 48 | 80 | 10% | 1 |
| UV Light (254 nm) | 24 | Room Temp | 30% | 4 |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the investigation of this compound degradation.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Addressing Poor Bioavailability of Epigomisin O in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Epigomisin O in animal models. The information is presented in a clear question-and-answer format to directly tackle specific experimental issues.
Troubleshooting Guide
This section offers solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Question: We administered this compound orally to our rat model, but the subsequent plasma analysis via HPLC-MS/MS showed very low or no detectable levels of the compound. What could be the reason, and how can we improve this?
Answer:
This is a common challenge with dibenzocyclooctadiene lignans like this compound, which are known for their poor aqueous solubility and extensive first-pass metabolism. Several factors could be contributing to the low plasma concentrations:
-
Poor Solubility and Dissolution: this compound is sparingly soluble in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: this compound likely undergoes significant metabolism in the gut wall and liver by cytochrome P450 enzymes before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen, reducing its net absorption.
Recommended Solutions:
-
Formulation Strategies: The most effective approach to overcoming poor bioavailability is to improve the formulation of this compound. Consider the following options:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.
-
Complexation with Cyclodextrins: β-cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.[1]
-
-
Co-administration with Bioavailability Enhancers:
-
P-gp Inhibitors: Co-administration with a known P-gp inhibitor, such as piperine, may reduce efflux and increase absorption.
-
CYP450 Inhibitors: While more complex to implement and interpret, co-administration with a CYP3A4 inhibitor (a major drug-metabolizing enzyme) could decrease first-pass metabolism.
-
Issue 2: High variability in pharmacokinetic data between individual animals.
Question: We are observing significant inter-individual variability in the plasma concentration-time profiles of this compound in our mouse study. What could be causing this, and how can we minimize it?
Answer:
High variability is often linked to the factors causing poor bioavailability, as small differences in physiological conditions between animals can have a magnified effect on the absorption of a challenging compound.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Differences in Gut Microbiota | The gut microbiota can metabolize lignans. Differences in the gut flora between animals can lead to variable metabolism. While difficult to control, using animals from the same source and housing them under identical conditions can help. |
| Variations in Gastric Emptying and GI Transit Time | Food in the stomach can significantly affect drug absorption. Standardize the fasting period for all animals before dosing. Typically, an overnight fast for rats and a 4-6 hour fast for mice is recommended. |
| Inconsistent Formulation | If you are preparing your own formulation, ensure it is homogenous and that each animal receives a consistent dose and particle size distribution. For suspensions, ensure they are well-mixed before each administration. |
| Dosing Technique | Ensure consistent oral gavage technique to minimize variability in the site of drug deposition in the GI tract. |
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
Q2: What are the primary metabolic pathways for this compound?
A2: The specific metabolic pathways for this compound have not been fully elucidated. However, based on the metabolism of other dibenzocyclooctadiene lignans, it is likely to undergo biotransformation in the liver. The initiation of lignan biosynthesis is through the phenylpropanoid pathway.[3] Key metabolic reactions for lignans in general include O-demethylation, hydroxylation, and dehydrogenation, primarily mediated by cytochrome P450 enzymes.[3][6] Additionally, the gut microbiota can play a role in the transformation of lignans.[3]
Q3: What animal models are most suitable for studying the bioavailability of this compound?
A3: Rats are a commonly used and well-characterized model for oral bioavailability studies and share some similarities in absorption, distribution, metabolism, and excretion profiles with humans. Mice can also be used, particularly when compound availability is limited, though they have a faster metabolic rate. For compounds with very low bioavailability, surgical models such as cannulated rodents can be employed to differentiate between absorption and first-pass metabolism. Humanized transgenic mouse models expressing human drug-metabolizing enzymes can also provide more translatable metabolic data.[7]
Q4: What analytical methods are recommended for quantifying this compound in plasma?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying low concentrations of small molecules like this compound in biological matrices such as plasma.[8][9][10][11] This method offers the required sensitivity and selectivity to distinguish the parent drug from its metabolites. Key steps in method development include optimization of sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters.[8][9][10][11]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a starting point for developing a SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Method:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct ternary phase diagrams. This will help in identifying the self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio into a clear glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the release profile of the SEDDS formulation with the unformulated drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound formulation (e.g., SEDDS or suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
HPLC-MS/MS system
Method:
-
Dosing and Sample Collection:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at the desired dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an HPLC-MS/MS method for the quantification of this compound in rat plasma.
-
Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability if intravenous data is available) using appropriate software.
-
Visualizations
Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Troubleshooting decision tree for low this compound bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Epigomisin O Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Epigomisin O in experimental settings. Given that this compound is a lignan isolated from Schisandra chinensis, this guide incorporates data from related compounds to provide robust protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1][2][3] Lignans from Schisandra are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[4][5][6][7] While specific data on this compound is limited, related compounds like Gomisin A, Gomisin L1, and Schisandrin B have been shown to induce apoptosis in cancer cells and modulate inflammatory pathways.[7][8]
Q2: What is a typical starting concentration and incubation time for preliminary experiments with this compound?
A2: For initial screening of a novel compound like this compound, it is advisable to test a broad concentration range (e.g., 0.1 µM to 100 µM) to determine its cytotoxic or biological effects. For preliminary experiments, standard incubation times of 24, 48, and 72 hours are recommended to assess both short-term and long-term cellular responses.
Q3: How do I determine the optimal incubation time for my specific cell line and experimental endpoint?
A3: The optimal incubation time is dependent on the cell line's doubling time, the specific biological question being addressed, and the mechanism of action of this compound. A time-course experiment is crucial. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint (e.g., cell viability, protein expression, gene expression) at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
Q4: Should I replace the cell culture medium during long incubation periods (e.g., >48 hours)?
A4: Yes, for longer incubation periods, it is good practice to perform a medium change every 48-72 hours. This ensures that nutrient depletion and the accumulation of metabolic waste products do not adversely affect cell health and confound the experimental results. When changing the medium, be sure to replace it with fresh medium containing the same concentration of this compound.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity. |
| No observable effect of this compound treatment | - Sub-optimal concentration- Insufficient incubation time- Compound instability or precipitation- Cell line is resistant | - Perform a dose-response experiment with a wider concentration range.- Extend the incubation time (e.g., up to 96 hours).- Visually inspect for precipitation. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).- Use a positive control known to elicit the desired response in your cell line to confirm assay validity. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the tested concentration | - Prepare a higher concentration stock solution in an appropriate solvent and dilute further in culture medium.- Test a lower concentration range.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent results between experiments | - Variation in cell passage number- Mycoplasma contamination- Inconsistent timing of experimental steps | - Use cells within a consistent and low passage number range.- Regularly test cell cultures for mycoplasma contamination.- Standardize all experimental steps, including cell seeding, treatment, and harvesting times. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Cytotoxicity Assessment
This protocol outlines a typical workflow for determining the optimal incubation time for this compound-induced cytotoxicity using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Include a vehicle control with the same final solvent concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Cell Viability Assay:
-
At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the different incubation times to determine the time point at which the desired effect (e.g., IC50) is optimal.
-
Data Presentation: Example Time-Course Cytotoxicity Data
| Incubation Time | IC50 of this compound (µM) |
| 24 hours | 52.3 |
| 48 hours | 25.1 |
| 72 hours | 12.8 |
This is example data and will vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Diagram 1: Hypothetical Signaling Pathway for this compound
Based on the known mechanisms of related Schisandra lignans, this compound is hypothesized to exert its anti-inflammatory and cytotoxic effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Hypothetical signaling pathway of this compound.
Diagram 2: Experimental Workflow for Optimizing Incubation Time
This diagram illustrates the logical flow of the experimental protocol for determining the optimal incubation time for this compound treatment.
Caption: Workflow for optimizing incubation time.
References
- 1. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Epigomisin O experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Epigomisin O. Given the limited specific literature on this compound, this guide also draws upon general knowledge of troubleshooting experiments with lignans and other natural compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C to maintain its stability. Repeated freeze-thaw cycles should be avoided to prevent degradation and ensure consistent experimental results. Studies on compound stability in DMSO suggest that most compounds are stable under these conditions, but water absorption can be a factor in degradation over time.[1]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
A2: Precipitation in the culture medium is a common issue with hydrophobic compounds like many lignans. This can be caused by:
-
High final concentration of DMSO: The final concentration of DMSO in the culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation.
-
Low solubility in aqueous solutions: this compound, like other lignans, may have poor water solubility.[2]
-
Interaction with media components: Serum proteins and other components in the culture medium can sometimes interact with the compound, leading to precipitation.
Troubleshooting steps:
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium.
-
After adding the this compound stock to the medium, vortex or mix thoroughly immediately to ensure even dispersion.
-
Consider using a serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line.
-
Perform a solubility test in your specific culture medium prior to the experiment.
Q3: What are the known biological activities of this compound?
A3: While specific data on this compound is limited, it belongs to the lignan family of compounds isolated from Schisandra chinensis. Lignans from this plant are known to exhibit a wide range of biological activities, including cytotoxic effects on cancer cells.[3] Therefore, it is plausible that this compound may also possess cytotoxic or anti-proliferative properties.
Q4: Are there any known signaling pathways affected by this compound?
A4: Specific signaling pathways targeted by this compound have not been extensively documented. However, many natural compounds with cytotoxic effects are known to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and mTOR pathways.[4][5][6][7] It is recommended to investigate these pathways when studying the mechanism of action of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low Compound Potency | Increase the concentration range of this compound in your assay. Lignans can have a wide range of effective concentrations. |
| Incorrect Assay Endpoint | Optimize the incubation time. The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell Line Resistance | Consider using a different cell line that may be more sensitive to the compound. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents in MTT assays). Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content, membrane integrity). |
Issue 2: High Background or Non-Specific Bands in Western Blotting
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (e.g., TBST or PBST). |
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Staining Time | Optimize the incubation time with Annexin V and Propidium Iodide (PI). Refer to the manufacturer's protocol for initial recommendations.[8][9] |
| Incorrect Compensation Settings (Flow Cytometry) | Use single-stained controls (Annexin V only and PI only) to set up proper compensation for spectral overlap between the fluorochromes. |
| Late-Stage Apoptosis or Necrosis | If a high percentage of cells are double-positive (Annexin V+/PI+), consider analyzing earlier time points to capture early apoptotic events. |
| Cell Clumping | Ensure a single-cell suspension is obtained before staining and analysis to avoid artifacts. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[10][11]
Western Blotting
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with wash buffer (e.g., TBST).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12][13][14]
Apoptosis Assay (Annexin V/PI Staining)
-
Seed and treat cells with this compound as required for your experiment.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.[8][9][15][16]
Cell Cycle Analysis
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.[17][18][19][20][21]
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The production of cytotoxic lignans by plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 13. Western Blot Protocol [hellobio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. interchim.fr [interchim.fr]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Epigomisin O precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Epigomisin O in media during experiments.
Troubleshooting Guide
Issue: this compound is precipitating out of my cell culture media.
Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this problem.
1. Review Solvent and Stock Solution Concentration
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (60.03 mM)[1] | Requires sonication and warming. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| Chloroform | Soluble | Quantitative data not available. |
| Dichloromethane | Soluble | Quantitative data not available. |
| Ethyl Acetate | Soluble | Quantitative data not available. |
| Acetone | Soluble | Quantitative data not available. |
| Ethanol | No data available | Not generally recommended without specific solubility data. |
| Water | Insoluble | Avoid direct dissolution in aqueous buffers or media. |
2. Assess Final DMSO Concentration in Media
The final concentration of DMSO in the cell culture media is a critical factor. While DMSO is necessary to solubilize this compound, high concentrations can be toxic to cells.
-
General Recommendation: The final DMSO concentration in the culture medium should be kept below 0.5%.
-
Cell Line Variability: The tolerance to DMSO can vary between cell lines. It is advisable to perform a preliminary toxicity assay to determine the maximum tolerable DMSO concentration for your specific cell line. Some robust cell lines may tolerate up to 1%.
3. Follow a Validated Dilution Protocol
Improper dilution of the DMSO stock solution into the aqueous cell culture media is a primary cause of precipitation. A stepwise dilution protocol is recommended to prevent the compound from crashing out of the solution.
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture media.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
Part A: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound: The molecular weight of this compound is approximately 416.49 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.165 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes or sonicate until the solution is clear.
-
Storage: Store the 10 mM stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.
Part B: Dilution of Stock Solution into Cell Culture Media (for a final concentration of 10 µM)
-
Prepare an intermediate dilution: To minimize the risk of precipitation, a serial dilution is recommended. First, prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed sterile cell culture medium. Mix gently by pipetting. This will result in a 1 mM intermediate solution.
-
Prepare the final working solution: Add the appropriate volume of the 1 mM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of media with a final concentration of 10 µM this compound, add 100 µL of the 1 mM intermediate solution to 9.9 mL of cell culture medium.
-
Mixing Technique: When adding the this compound solution to the media, add it dropwise while gently swirling the media to ensure rapid and uniform dispersion.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: The recommended solvent for dissolving this compound for cell culture applications is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]
Q2: My this compound powder is not dissolving in DMSO at room temperature. What should I do?
A2: It may be necessary to gently warm the solution in a 37°C water bath and/or use a sonicator to facilitate the dissolution of this compound in DMSO.[1] Ensure the tube is tightly capped during this process.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5%. However, cell line sensitivity to DMSO can vary. It is best practice to run a vehicle control (media with the same percentage of DMSO as your experimental samples) to assess any potential effects of the solvent on cell viability and function.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is important to protect the solution from light. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound directly in my cell culture medium or a buffer like PBS?
A5: No, this compound is poorly soluble in aqueous solutions. Attempting to dissolve it directly in media or PBS will likely result in precipitation. A stock solution in an appropriate organic solvent like DMSO must be prepared first.
Q6: I observed a fine precipitate in my media after adding the this compound stock solution. What could be the cause?
A6: This is likely due to the rapid change in solvent polarity when the DMSO stock is added to the aqueous media. To prevent this, ensure you are following a stepwise dilution protocol, adding the stock solution to the pre-warmed media slowly and with gentle agitation. Also, verify that the final DMSO concentration is within the recommended limits.
References
addressing batch-to-batch variability of commercial Epigomisin O
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with commercial Epigomisin O, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a dibenzocyclooctadiene lignan isolated from the fruits of plants from the Schisandraceae family. Lignans from Schisandra chinensis are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1]
Q2: What are the common causes of batch-to-batch variability in natural products like this compound?
Batch-to-batch variability in natural products can arise from several factors related to the raw botanical materials and manufacturing processes. These include:
-
Cultivation and Harvest: Differences in climate, soil conditions, fertilization methods, and harvest time can alter the chemical composition of the plant material.[1]
-
Extraction and Purification: Variations in extraction solvents, temperature, and purification techniques can lead to differences in the final product's purity and composition.
-
Storage and Handling: Improper storage conditions, such as exposure to light or high temperatures, can lead to degradation of the compound.
Q3: How should I properly store and handle this compound?
To ensure stability and minimize degradation, it is recommended to store this compound as a powder at -20°C for up to two years or at 4°C for shorter periods. For stock solutions in a solvent like DMSO, it is best to store them at -80°C for up to six months or at -20°C for one month, protected from light.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results Between Batches
Possible Cause 1: Variation in Compound Purity or Composition
-
Recommendation: Perform in-house quality control (QC) on each new batch of this compound. A certificate of analysis (CofA) from the supplier should be reviewed, but independent verification is recommended.
-
Proposed QC Protocol:
-
Visual Inspection: Examine the physical appearance (color, crystallinity) of the powder.
-
Solubility Test: Confirm the solubility in recommended solvents.
-
Purity Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and compare the chromatogram to a reference standard if available.
-
Identity Confirmation (Mass Spectrometry): Use Mass Spectrometry (MS) to confirm the molecular weight of this compound.
-
Possible Cause 2: Degradation of the Compound
-
Recommendation: Ensure proper storage and handling of both the solid compound and stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
Possible Cause 3: Experimental Error
-
Recommendation: Review your experimental protocol for any potential sources of error, such as inaccurate pipetting, variations in cell density, or inconsistent incubation times. Include positive and negative controls in your experiments to help identify if the issue is with the compound or the assay itself.
Issue 2: Difficulty Dissolving this compound
Possible Cause 1: Incorrect Solvent
-
Recommendation: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is the most commonly used solvent.
Possible Cause 2: Supersaturation and Precipitation
-
Recommendation: When preparing stock solutions, especially at higher concentrations, warming and ultrasonic treatment may be necessary to fully dissolve the compound. When diluting the stock solution in aqueous media, do so gradually and vortex between dilutions to prevent precipitation.
| Solvent | Solubility |
| DMSO | 25 mg/mL (with ultrasonic and warming) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial and sonicate in a water bath until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Quality Control of this compound by HPLC
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Analyze the resulting chromatogram for the area of the main peak to determine purity. Compare the retention time to a known standard if available.
Visualizations
Caption: Quality control workflow for new batches of this compound.
Caption: Decision tree for troubleshooting experimental variability.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
Technical Support Center: Optimizing Sample Preparation for Epigomisin O Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the sample preparation for the analysis of Epigomisin O.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the sample preparation and analysis of this compound and other related dibenzocyclooctadiene lignans.
1. What are the primary challenges in the analysis of this compound?
The analysis of this compound, a dibenzocyclooctadiene lignan, presents several challenges primarily related to its stability, extraction from complex matrices, and potential for matrix effects in chromatographic analysis. Lignans can be susceptible to degradation under certain conditions, and their extraction efficiency is highly dependent on the solvent and method used. Furthermore, when analyzing biological samples, endogenous components can interfere with the ionization of this compound in mass spectrometry, leading to inaccurate quantification.
2. How should I handle and store plant material (e.g., Schisandra fruit) to ensure the stability of this compound?
Proper handling and storage of plant material are crucial to prevent the degradation of lignans. It is recommended to freeze samples immediately after collection to minimize enzymatic reactions, oxidation, and polymerization.[1] For long-term storage, freeze-drying or drying at temperatures up to 60°C are suitable methods, as lignans are relatively resistant to moderate heat.[2] Dried samples should be stored in a cold, dark, and dry place to prevent degradation.
3. What are the recommended extraction solvents for this compound from plant matrices?
The choice of solvent depends on the polarity of the target lignans. For dibenzocyclooctadiene lignans like this compound, which are relatively lipophilic, sequential extraction is often recommended. This typically involves an initial extraction with a non-polar solvent to remove lipids, followed by extraction with a more polar solvent like acetone or ethanol to isolate the lignans.[3] Aqueous mixtures of ethanol or methanol (typically 70-100%) are also effective for extracting a broad range of lignans.[2]
4. What are the potential degradation pathways for this compound during sample preparation and analysis?
-
Hydrolysis: Under acidic or alkaline conditions, ester or ether linkages, if present, can be cleaved.
-
Oxidation: Exposure to oxidizing agents or even atmospheric oxygen over time can lead to oxidative degradation.
-
Photolysis: Exposure to UV or visible light can induce degradation.
-
Thermolysis: High temperatures can cause thermal decomposition.
The primary metabolic transformations of Schisandra lignans in vivo are reported to be demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes.[4]
5. How can I minimize matrix effects when analyzing this compound in biological samples like plasma?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern with complex biological samples.[5][6][7] Strategies to mitigate these effects include:
-
Effective Sample Preparation: Utilize robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components such as phospholipids.[8]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may impact the limit of quantification.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it behaves similarly to the analyte during extraction and ionization.[8]
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inappropriate Extraction Solvent: The solvent may not be optimal for extracting this compound from the specific matrix. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient for complete extraction. Degradation during Extraction: The analyte may be degrading under the extraction conditions (e.g., high temperature, extreme pH). | Optimize Extraction Solvent: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures). For plant material, consider a sequential extraction with a non-polar and then a polar solvent.[2][3] Optimize Extraction Parameters: Investigate the effect of extraction time, temperature, and solvent-to-sample ratio.[2] Assess Analyte Stability: Perform stability tests under the chosen extraction conditions to ensure this compound is not degrading. |
| Poor Chromatographic Peak Shape (Tailing or Splitting) | Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the analyte, causing peak tailing. Column Overload: Injecting too much sample can lead to peak fronting or tailing. Incompatible Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Column Contamination or Void: Buildup of matrix components or a void at the column inlet can distort peak shape. | Mobile Phase Modification: Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase to suppress silanol interactions. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. Use a Weaker Injection Solvent: Dissolve the final extract in a solvent similar to or weaker than the initial mobile phase. Column Maintenance: Use a guard column and regularly flush the column. If the problem persists, try reversing and flushing the column or replace it. |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Matrix Effects: Variable ion suppression or enhancement between samples can lead to inconsistent results. Analyte Instability: Degradation of this compound in the final extract before injection. | Automate Sample Preparation: If possible, use automated liquid handlers for precise and repeatable sample processing. Implement Robust Sample Cleanup: Use a validated SPE or LLE protocol to minimize matrix variability. Employ a stable isotope-labeled internal standard.[8] Assess Autosampler Stability: Analyze the stability of the extracted samples in the autosampler over the expected analysis time. |
| Interfering Peaks in the Chromatogram | Matrix Components: Endogenous or exogenous substances from the sample matrix co-eluting with the analyte. Degradation Products: this compound may be degrading during sample storage or preparation. Contamination: Contamination from solvents, glassware, or the instrument. | Improve Sample Cleanup: Optimize the SPE wash steps or use a different LLE solvent to remove the interfering components. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different column to improve separation. Conduct Forced Degradation Studies: Intentionally degrade this compound to identify potential degradation products and ensure the analytical method can separate them from the parent compound. Run Blanks: Analyze solvent blanks and matrix blanks to identify the source of contamination. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of this compound.
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Store the solid drug substance or a solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to an appropriate concentration for analysis by a stability-indicating HPLC or UPLC-MS/MS method.
-
Analyze the samples alongside an unstressed control to determine the percentage of degradation and to observe the formation of degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | 2 - 24 hours |
| Thermal | 60 - 80°C | 24 - 72 hours |
| Photolytic | ICH Q1B specified light source | Variable |
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general methodology for the extraction of lignans from plasma using SPE, which can be optimized for this compound.
1. Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add an internal standard solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.
2. SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent mixture (e.g., 1 mL of 20% methanol in water) can be used to remove less polar interferences. The strength of the wash solvent should be optimized to avoid elution of the analyte.
5. Elution:
-
Elute this compound from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile). The choice of elution solvent may need to be optimized.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows for this compound analysis.
Caption: General experimental workflow for this compound analysis.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of the Antiviral Activity of Lignans Against HIV-1 and a Proposed Framework for Evaluating Epigomisin O
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known anti-HIV-1 activity of several lignan compounds, offering a baseline for evaluating the potential of Epigomisin O, a related natural product for which specific anti-HIV data is not yet publicly available. This document outlines the standard experimental protocols required to ascertain and quantify the antiviral efficacy and cytotoxicity of novel compounds like this compound.
Introduction to Lignans as Potential Anti-HIV Agents
Lignans are a class of polyphenolic compounds found in a variety of plants. Several members of this family have demonstrated promising in vitro activity against the Human Immunodeficiency Virus (HIV)[1][2][3][4]. The mechanisms of action for these compounds are thought to involve the inhibition of key viral enzymes such as reverse transcriptase and DNA topoisomerase II[1][2]. Given the structural similarities within the lignan family, there is a scientific basis to investigate the potential anti-HIV properties of lesser-studied compounds like this compound.
Comparative Antiviral Activity of Selected Lignans
To provide a context for future studies on this compound, the following table summarizes the reported anti-HIV-1 activity of other known lignans. These compounds can serve as benchmarks for comparative analysis.
| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (-)-Arctigenin | HTLV-IIIB | H9 | - | - | - | - | [1][2] |
| (-)-Trachelogenin | HTLV-IIIB | H9 | - | - | - | - | [1][2] |
| Procumbenoside A | HIV-1 | - | 4.95 | - | >31 | >6.2 | [3] |
| Diphyllin | HIV-1 | - | 0.38 | - | 2.01 | 5.3 | [3] |
| Secoisolariciresinol Dimethyl Ether Acetate | HIV-1 | - | 5.27 | - | 11.6 | 2.2 | [3] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values were not always specified in the same manner across studies. Some studies reported inhibition of viral protein expression or enzyme activity at specific concentrations rather than a calculated IC50/EC50 value[1][2]. The selectivity index (SI) is calculated as CC50/IC50 or CC50/EC50.
Experimental Protocols for Antiviral and Cytotoxicity Testing
To confirm the anti-HIV activity of this compound and enable a direct comparison with other compounds, the following standard experimental protocols are recommended.
In Vitro Anti-HIV-1 Assay (Cell-Based)
This assay determines the concentration of the test compound required to inhibit HIV-1 replication in a susceptible cell line.
a. Cell and Virus Culture:
-
Cells: MT-4 cells, a human T-cell line, are commonly used due to their high susceptibility to HIV-1 infection and cytopathic effects.
-
Virus: A laboratory-adapted strain of HIV-1, such as HIV-1 (IIIB), is used to infect the cells.
b. Assay Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of approximately 3 x 10^4 cells per well[5].
-
Prepare serial dilutions of this compound.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01[5].
-
Immediately add the different concentrations of this compound to the infected cell cultures.
-
Include control wells with infected but untreated cells (virus control) and uninfected, untreated cells (mock control).
-
Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator[5].
-
After the incubation period, assess cell viability using the MTT assay (see protocol below).
c. Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve, representing the concentration of this compound that restores the viability of infected cells to 50% of the mock-infected cells[5].
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the toxicity of the compound to the host cells and to calculate the selectivity index.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically[6][7].
b. Assay Procedure:
-
Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the uninfected cells.
-
Incubate the plates for 5 days under the same conditions as the antiviral assay.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C[6][8].
-
Add 100 µl of a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals[6].
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve, representing the concentration of this compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50)[5]. A higher SI value indicates a more promising therapeutic window for the compound.
Visualizing Experimental Workflows and Pathways
To clearly illustrate the logical flow of the experimental procedures and the potential mechanism of action, the following diagrams are provided.
References
- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential in vitro anti-HIV activity of natural lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-HIV lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Advances in the study on anti-HIV lignan compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Epigomisin O vs. Gomisin O: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of two lignans, Epigomisin O and Gomisin O, isolated from Schisandra chinensis. While both compounds are of interest for their potential therapeutic applications, publicly available data on this compound is notably limited compared to its isomer, Gomisin O, and other related gomisins. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes known signaling pathways associated with the broader class of gomisin lignans.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the bioactivities of this compound and Gomisin O. It is important to note the significant gaps in the literature for this compound.
Table 1: Comparative Anti-HIV Activity
| Compound | Cell Line | EC₅₀ (µM) | Therapeutic Index (TI) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Gomisin O | Data Not Available | Data Not Available | Data Not Available |
| Related Gomisins | |||
| Gomisin M1 | H9 T cells | <0.65 | >68[1] |
| Halogenated Gomisin J | MT-4 T cells | 0.1 - 0.5 | >300[2][3] |
Table 2: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Data Not Available | Data Not Available |
| Gomisin O | Data Not Available | Data Not Available |
| Related Gomisins | ||
| Gomisin J | MCF7 (Breast Cancer) | <10 µg/ml (Growth Inhibition) |
| MDA-MB-231 (Breast Cancer) | <10 µg/ml (Growth Inhibition) | |
| Various Cancer Cell Lines | Strong cytotoxic effect | |
| Gomisin L1 | A2780 (Ovarian Cancer) | 21.92 ± 0.73[4] |
| SKOV3 (Ovarian Cancer) | 55.05 ± 4.55[4] | |
| HL-60 (Leukemia) | 82.02[4] | |
| HeLa (Cervical Cancer) | 166.19[4] | |
| Gomisin A, G, J | RAW 264.7 (Macrophages) | Not cytotoxic up to 40 µM[5] |
| Gomisin N | HeLa (Cervical Cancer) | Non-toxic at effective concentrations |
Table 3: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Gomisin O | Data Not Available | Data Not Available | Data Not Available |
| Related Gomisins | |||
| Gomisin G & J | Pro-inflammatory Cytokine Production | RAW 264.7 | Inhibition of TNF-α, IL-1β, IL-6[5] |
| Gomisin J & N | Nitric Oxide (NO) Production | RAW 264.7 | Reduction of NO production[6][7][8] |
| Gomisin C | Superoxide Anion Formation | Rat Neutrophils | IC₅₀ = 21.5 ± 4.2 µg/ml (FMLP-induced)[9] |
Table 4: Comparative Antioxidant Activity
| Compound | Assay | Key Findings |
| This compound | Data Not Available | Data Not Available |
| Gomisin O | Data Not Available | Data Not Available |
| Related Gomisins | ||
| Gomisin J | DPPH & ABTS Scavenging | Identified as a primary contributor to antioxidant activity in S. sphenanthera[10] |
| Gomisin J | t-BHP-induced oxidative damage | Significant protective effect in HT22 cells (EC₅₀ = 43.3 ± 2.3 µM)[11] |
| Gomisin D | DPPH Scavenging | Highest activity among 14 tested lignans[12] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below. These protocols are based on established methods and can be adapted for the comparative evaluation of this compound and Gomisin O.
Anti-HIV Activity Assay
This protocol is designed to assess the ability of a compound to inhibit HIV-1 replication in a cell-based assay.
-
Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, H9) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Virus Preparation: A stock of HIV-1 (e.g., IIIB strain) is prepared and titrated to determine the appropriate multiplicity of infection (MOI) for subsequent experiments.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (this compound, Gomisin O) are added to the wells.
-
Cells are infected with HIV-1 at a predetermined MOI.
-
The plates are incubated at 37°C in a 5% CO₂ incubator.
-
-
Endpoint Measurement: After a set incubation period (e.g., 4-5 days), the extent of viral replication is quantified. This can be done by measuring:
-
Cytopathic Effect (CPE): The protective effect of the compound on cell viability is assessed using assays like the MTT or XTT assay.
-
p24 Antigen Capture ELISA: The amount of viral p24 capsid protein in the culture supernatant is quantified as a direct measure of viral replication.
-
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to calculate the therapeutic index (TI = CC₅₀/EC₅₀).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Target cells (e.g., cancer cell lines or normal cell lines) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and Gomisin O for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound and Gomisin O for 1-2 hours.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells.
-
The plates are incubated for 24 hours.
-
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Antioxidant Assay (DPPH Radical Scavenging Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Assay Procedure:
-
Various concentrations of this compound and Gomisin O are prepared in methanol.
-
The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially modulated by gomisin lignans and a general workflow for their bioactivity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sentosacy.com [sentosacy.com]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Epigomisin O and Other Schisandra Lignans: Efficacy and Mechanisms of Action
For Immediate Release
This comprehensive guide provides a detailed comparison of the biological efficacy of Epigomisin O against other prominent lignans isolated from Schisandra species. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and therapeutic applications.
Executive Summary
Schisandra lignans are a class of bioactive compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While numerous studies have focused on well-known lignans such as schisandrin B and gomisin A, the therapeutic potential of less-studied compounds like this compound is an emerging area of interest. This guide consolidates quantitative data from various in vitro studies to facilitate a direct comparison of their efficacy. The primary mechanisms of action involve the modulation of key inflammatory and cell survival signaling pathways, notably the NF-κB and MAPK pathways.
Comparative Efficacy of Schisandra Lignans
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various Schisandra lignans in anti-inflammatory and cytotoxic assays. Lower IC50 values indicate higher potency.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential. The following data was obtained from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Lignan | IC50 (µM) for NO Inhibition | Source |
| Kadsuindutain A | 10.7 | [1][2] |
| Kadsuindutain B | 12.5 | [1][2] |
| Schisandrin C | > 100 | [3] |
| Gomisin J | 21.3 | [3] |
| Gomisin N | 29.8 | [3] |
| Kadsuindutain C | 15.2 | [1][2] |
| Kadsuindutain D | 28.4 | [1][2] |
| Kadsuindutain E | 34.0 | [1][2] |
| Schizanrin F | 21.5 | [1][2] |
| Schizanrin O | 18.9 | [1][2] |
| Schisantherin J | 25.6 | [1][2] |
| L-NMMA (Control) | 31.2 | [1][2] |
Note: Data for this compound on NO inhibition was not available in the reviewed literature.
Cytotoxic Activity Against Human Cancer Cell Lines
The cytotoxic potential of Schisandra lignans is a significant area of cancer research. The table below presents the IC50 values against the MCF-7 human breast cancer cell line.
| Lignan | IC50 (µM) against MCF-7 Cells | Source |
| Schisandrin A | 8.9 | [4] |
| Gomisin J | Strong cytotoxic effect | [5] |
Note: Specific IC50 values for this compound against MCF-7 cells were not found in the reviewed literature. However, related dibenzocyclooctadiene lignans have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM[6].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test lignans for 4 hours.
-
LPS Stimulation: Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
NO Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the test lignans for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of Schisandra lignans are largely attributed to their ability to modulate intracellular signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β. Several Schisandra lignans, including gomisin G and J, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway[7]. Gomisin M2 has also been demonstrated to inhibit the translocation of NF-κB in activated keratinocytes[8].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by various stimuli, including stress and cytokines, leads to the activation of transcription factors that drive the expression of inflammatory genes. Gomisin N has been shown to suppress the phosphorylation of ERK and JNK in TNF-α-stimulated human periodontal ligament cells[9].
General Experimental Workflow
The general workflow for evaluating the efficacy of Schisandra lignans is depicted below.
Conclusion and Future Directions
The available data indicates that several Schisandra lignans possess potent anti-inflammatory and cytotoxic activities. While direct comparative data for this compound is currently limited, the strong bioactivity demonstrated by other dibenzocyclooctadiene lignans suggests that it is a promising candidate for further investigation. Future studies should focus on conducting head-to-head comparisons of this compound with other well-characterized lignans to definitively establish its relative efficacy. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for the development of novel, targeted therapies.
References
- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Epigomisin O: A Comparative Guide to Schisandra Lignans
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential anticancer mechanisms of Epigomisin O, a dibenzocyclooctadiene lignan found in Schisandra plants. Due to the limited direct experimental data on this compound, this guide draws upon the established anticancer activities of structurally similar lignans to build a validated framework for its potential mechanism of action and to provide a basis for future research.
Dibenzocyclooctadiene lignans, a class of bioactive compounds isolated from the medicinal plant genus Schisandra, have garnered significant interest for their diverse pharmacological properties, including potent anticancer effects. While a comprehensive body of research exists for several members of this family, such as Gomisin A, G, J, L1, and N, specific data on the anticancer mechanism of this compound remains scarce. This guide will, therefore, present a comparative analysis based on the known mechanisms of these closely related compounds to infer and validate the likely anticancer pathways of this compound.
Comparative Anticancer Activity of Schisandra Lignans
The primary anticancer mechanisms attributed to Schisandra lignans are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cell proliferation. The following table summarizes the available quantitative data on the cytotoxic effects of various gomisins against different cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73[1] |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55[1] | |
| HL-60 | Leukemia | 82.02[1] | |
| HeLa | Cervical Cancer | 166.19[1] | |
| MCF7 | Breast Cancer | > 200[1] | |
| Gomisin A | NSCLC | Non-Small Cell Lung Cancer | (Data on specific IC50 values were not found in the provided search results) |
| Gomisin G | (Data not available) | (Data not available) | (Data not available) |
| Gomisin J | (Data not available) | (Data not available) | (Data not available) |
| Gomisin N | (Data not available) | (Data not available) | (Data not available) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Postulated Anticancer Mechanism of this compound
Based on the evidence from related gomisins, the anticancer action of this compound is likely to be a multi-faceted process involving the modulation of key cellular signaling pathways.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis. For instance, Gomisin L1 has been shown to induce apoptosis in human ovarian cancer cells.[1] This process is often mediated by an increase in intracellular reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.
Cell Cycle Arrest
Schisandra lignans are also known to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is a common mechanism of action for many anticancer compounds.
Modulation of Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several Schisandra lignans have been shown to inhibit this pathway, leading to a reduction in cancer cell viability. It is plausible that this compound exerts its anticancer effects through a similar mechanism.
Below is a diagram illustrating the postulated signaling pathway for this compound, based on the known mechanisms of related gomisins.
Caption: Postulated anticancer mechanism of this compound.
Experimental Protocols
To validate the anticancer mechanism of this compound and other Schisandra lignans, a series of well-established experimental protocols are employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 0.8 × 10³ cells per well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the test compound (e.g., 3.12, 6.25, 12.5, 25, 50, and 100 µM) and incubate for 48 hours.[1]
-
Add 25 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for an additional 4 hours.[1]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Treat cancer cells with the test compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathways like PI3K/Akt.
Protocol:
-
Treat cells with the test compound and lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Below is a diagram illustrating a general experimental workflow for validating the anticancer mechanism of a compound like this compound.
Caption: Experimental workflow for anticancer mechanism validation.
Conclusion
While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, the extensive research on its structural analogs within the Schisandra lignan family provides a strong foundation for predicting its biological activity. It is highly probable that this compound induces cancer cell death through the induction of apoptosis and cell cycle arrest, likely mediated by the modulation of the PI3K/Akt signaling pathway and the generation of reactive oxygen species. Further in-depth studies are warranted to specifically elucidate the anticancer properties and molecular targets of this compound, which holds promise as a potential candidate for novel cancer therapeutic strategies. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake such validation studies.
References
Comparative Analysis of Schisandra Lignans: A Cross-Validation of Anticancer Effects in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological effects of various lignans isolated from Schisandra chinensis. While specific data on Epigomisin O is limited, this document focuses on its closely related and well-studied analogues, including Gomisin A, J, L1, N, and Schisandrin B and C. The experimental data presented here offers valuable insights into the potential anticancer activities and mechanisms of this class of compounds across different cancer cell lines.
Introduction to Schisandra Lignans
Lignans derived from Schisandra chinensis are a class of bioactive compounds that have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, in various cancer models.[1][3] This guide provides a cross-validation of the effects of several prominent Schisandra lignans, offering a comparative perspective on their efficacy and mechanisms of action in different cancer cell lines.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the cytotoxic and anti-proliferative effects of selected Schisandra lignans across a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) or as effective concentrations for inducing specific cellular responses.
| Lignan | Cell Line | Cancer Type | IC50 / Effective Concentration | Observed Effects | Reference |
| Gomisin A | HeLa | Cervical Cancer | Not specified | Inhibited cell proliferation, induced G1 phase cell cycle arrest (in the presence of TNF-α) | [4] |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/ml (proliferation suppression), >30 µg/ml (cytotoxicity) | Suppressed proliferation, induced apoptosis and necroptosis | [5][6] |
| MDA-MB-231 | Breast Cancer | <10 µg/ml (proliferation suppression), >30 µg/ml (cytotoxicity) | Suppressed proliferation, induced apoptosis and necroptosis | [5][6] | |
| Various (13 cell lines) | Various Cancers | Not specified | Strong cytotoxic effect | [6] | |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 µM | Inhibited cell growth, induced apoptosis | [7][8] |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 µM | Inhibited cell growth, induced apoptosis | [7][8] | |
| Gomisin N | Hepatic Carcinoma Cells | Liver Cancer | Not specified | Inhibited proliferation, induced apoptosis | [9] |
| HeLa | Cervical Cancer | 100 µM (with TRAIL) | Enhanced TRAIL-induced apoptosis | [10] | |
| HepG2, HCCLM3 | Liver Cancer | Not specified | Reduced cell viability, triggered apoptosis | [11] | |
| Schisandrin B | MDA-MB-231, BT-549, MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Inhibited tumor growth, induced cell cycle arrest and apoptosis | [12] |
| HCT116 | Colon Cancer | Not specified | Reduced cell proliferation, triggered apoptosis, induced G0/G1 phase cell cycle arrest | [13] | |
| Schisandrin C | Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 µM | Cytotoxicity | [14][15] |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 µM | Cytotoxicity | [14][15] | |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 µM | Cytotoxicity | [14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) Assay:
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the lignan compound (e.g., Schisandrin C from 12.5 to 200 µM) or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[14]
Apoptosis Assays
Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:
This method is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Hoechst 33258 Staining:
This staining method is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cell Treatment and Fixation: Cells grown on coverslips are treated with the compound, then washed with PBS and fixed.
-
Staining: The fixed cells are stained with Hoechst 33258 solution.
-
Microscopy: The stained cells are observed under a fluorescence microscope to detect chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.[15]
Cell Cycle Analysis
Flow Cytometry with Propidium Iodide (PI) Staining:
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and then stained with PI.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.[16]
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p53) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[9]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Schisandra lignans and a general experimental workflow for assessing their anticancer effects.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - ProQuest [proquest.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sentosacy.com [sentosacy.com]
Unraveling the Anticancer Potential of Gomisin Lignans: A Comparative Analysis
While specific research on the biological activity of Epigomisin O, likely a misspelling of Gomisin O, remains elusive, a comprehensive review of related gomisin lignans isolated from Schisandra chinensis reveals a promising class of compounds with significant anticancer properties. This guide provides a comparative overview of the published research on various gomisins, offering insights into their mechanisms of action, experimental validation, and the signaling pathways they influence.
Comparative Anticancer Activity of Gomisin Lignans
The anticancer effects of several gomisin lignans have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The table below summarizes the reported IC50 values for different gomisins against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gomisin A | SKOV3 (Ovarian) | Not specified, used at 0.04 µM in combination therapy | [1] |
| A2780 (Ovarian) | Not specified, used at 0.04 µM in combination therapy | [1] | |
| Gomisin J | MCF7 (Breast) | <10 µg/ml (suppressed proliferation) | [2][3] |
| MDA-MB-231 (Breast) | <10 µg/ml (suppressed proliferation) | [2][3] | |
| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | [4] |
| SKOV3 (Ovarian) | 55.05 ± 4.55 | [4] | |
| Gomisin N | Hepatic Carcinoma | Effective at 320 µM | [5] |
Experimental Protocols for Assessing Anticancer Activity
The evaluation of the anticancer properties of gomisin lignans involves a series of established experimental protocols. These assays provide quantitative data on cell viability, proliferation, and the mechanisms of cell death.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate at a specific density (e.g., 0.8 × 10³ cells per well for ovarian cancer cells) and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of the gomisin compound for a specified period (e.g., 48 hours).[4]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[1] The absorbance is proportional to the number of viable cells.
-
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Seed a low number of cancer cells in a dish.
-
Treat the cells with the gomisin compound.
-
Allow the cells to grow for a period of 1-3 weeks until visible colonies are formed.
-
Stain the colonies with a dye (e.g., Wright-Giemsa stain) and count the number of colonies containing more than 50 cells.[1]
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.
-
Treat cancer cells with the gomisin compound for a set time.
-
Harvest the cells and fix them in ethanol.
-
Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 peak, which is indicative of apoptosis.
-
Signaling Pathways Modulated by Gomisin Lignans
Gomisin lignans exert their anticancer effects by modulating various intracellular signaling pathways that control cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. Research on Gomisin N has shown that it can inhibit this pathway in liver cancer cells.[6]
-
Mechanism: Gomisin N reduces the phosphorylation of key proteins in this pathway, including PI3K and Akt, leading to decreased cell viability and induction of apoptosis.[6]
Caption: Gomisin N inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB and EGFR Survival Pathways
Nuclear factor-kappa B (NF-κB) and the epidermal growth factor receptor (EGFR) signaling pathways are critical for promoting cancer cell survival and resistance to apoptosis. Gomisin N has been shown to enhance tumor necrosis factor-α (TNF-α)-induced apoptosis by inhibiting these pathways.[7]
-
Mechanism: Gomisin N suppresses the activation of NF-κB and inhibits the phosphorylation of EGFR, thereby sensitizing cancer cells to TNF-α-induced cell death.[7]
Caption: Gomisin N enhances apoptosis by inhibiting NF-κB and EGFR pathways.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 5. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Structure in the Biological Activity of Epigomisin O and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Epigomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra plants, and its analogs. While specific quantitative data for this compound is limited in publicly available research, this guide leverages data from closely related Schisandra lignans to infer potential SARs and provide a framework for future research.
Comparative Analysis of Biological Activity
The biological activities of Schisandra lignans, including cytotoxicity against cancer cells and anti-inflammatory effects, are intricately linked to their molecular structure. The stereochemistry of the biphenyl moiety, the nature and position of substituents on the cyclooctadiene ring, and the presence of functional groups such as methylenedioxy and hydroxyl groups all play a crucial role in determining the potency and selectivity of these compounds.
Below is a summary of the reported biological activities of various Schisandra lignans, which can serve as a basis for predicting the activity of this compound and for designing novel analogs with enhanced therapeutic properties.
| Compound | Structural Features | Biological Activity | Cell Line/Model | IC50 / Activity |
| Gomisin A | R-biphenyl, methoxy groups | Inhibition of voltage-gated Na+ current | GH3 cells | IC50 = 6.2 µM (peak), 0.73 µM (end-pulse)[1] |
| Inhibition of voltage-gated Na+ current | INS-1 cells | IC50 = 5.9 µM (peak), 0.84 µM (end-pulse)[1] | ||
| Enhancement of paclitaxel antitumor effect | SKOV3, A2780 ovarian cancer cells | Significant increase in inhibition rates[2] | ||
| Gomisin G | - | Anti-inflammatory (HO-1 induction) | RAW264.7 macrophages | Active[3][4] |
| Gomisin J | - | Cytotoxicity | MCF7, MDA-MB-231 breast cancer cells | Effective at <10 µg/ml[5] |
| Anti-inflammatory (HO-1 induction) | RAW264.7 macrophages | Active[3][4] | ||
| Gomisin L1 | - | Apoptosis induction | A2780, SKOV3 ovarian cancer cells | Viability reduced to ~40-60% at 20 µM[6] |
| Gomisin N | S-biphenyl, methylenedioxy group | Anti-inflammatory (NF-κB inhibition) | THP1-Blue™ NF-κB cells | Significant inhibition at 10 µM[7][8] |
| (+)-γ-Schisandrin | - | Anti-inflammatory (NF-κB inhibition) | THP1-Blue™ NF-κB cells | Significant inhibition at 10 µM[7][8] |
| Schisantherin A | - | Anti-inflammatory (COX-1 inhibition) | In vitro assay | 74% inhibition at 0.175 µg/mL[9] |
| Propinquanin B | - | Cytotoxicity | HL-60, Hep-G2 cancer cells | IC50 < 10 µM[10] |
Structure-Activity Relationship Insights
Based on the available data for Schisandra lignans, several key structural features have been identified as being critical for their biological activity:
-
Stereochemistry of the Biphenyl Moiety: The configuration of the biphenyl ring system (R or S) significantly influences the biological activity. For instance, lignans with an S-biphenyl configuration and a methylenedioxy group have been shown to strongly inhibit microglia activation, suggesting a crucial role for this stereochemistry in anti-inflammatory effects.[11]
-
Substituents on the Cyclooctadiene Ring: The presence and nature of substituents on the cyclooctadiene ring are vital. A methoxy group on this ring has been associated with increased effectiveness in anti-inflammatory activity, whereas an acetyl or hydroxyl group at C-7 can decrease this activity.[11]
-
Functional Groups on the Aromatic Rings: Modifications on the aromatic rings also modulate activity. For example, the presence of a methylenedioxy group is a recurring feature in many active lignans.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used to evaluate the biological activity of Schisandra lignans.
Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the effect of compounds on cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-231, A2780, SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Compound and LPS Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Measurement: The absorbance of the colored product is measured at 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentrations in the samples. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control group.
Visualizing Relationships and Workflows
To better understand the complex relationships and experimental processes, the following diagrams have been generated using Graphviz.
Structure-Activity Relationship of Dibenzocyclooctadiene Lignans
Caption: Key structural features of dibenzocyclooctadiene lignans and their influence on biological activities.
Experimental Workflow for Cytotoxicity and Anti-inflammatory Screening
Caption: A streamlined workflow for evaluating the cytotoxic and anti-inflammatory properties of this compound and its analogs.
References
- 1. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of heme oxygenase-1 toward Porphyromonas gingivalis lipopolysaccharide in macrophages exposed to gomisins A, G, and J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Epigomisin O: Efficacy Data Currently Unavailable in Public Domain
A comprehensive review of scientific literature and public databases reveals a significant lack of available data on the in vitro and in vivo efficacy of a compound referred to as "Epigomisin O." This prevents a comparative analysis of its performance against other therapeutic alternatives at this time.
Extensive searches for "this compound" across multiple research databases did not yield any specific publications detailing its biological activity, experimental protocols, or effects on signaling pathways. This suggests that "this compound" may be a novel compound that has not yet been characterized in published scientific literature, a proprietary code name for a compound not yet disclosed publicly, or a potential misspelling of a different agent.
For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:
-
Verify the compound name and spelling: Cross-reference internal documentation or original sources to ensure the accuracy of the name "this compound."
-
Consult proprietary databases: If this compound is part of an internal discovery program, relevant data would be housed within the organization's private databases.
-
Monitor scientific literature: Future publications may include data on this compound as research progresses.
Without any available experimental data, it is not possible to provide the requested tables, experimental protocols, or signaling pathway diagrams related to this compound. The core requirements of data presentation, experimental protocol detailing, and visualization of molecular pathways cannot be fulfilled until foundational research on this specific compound becomes publicly accessible.
A Comparative Guide to the Analytical Validation for Epigomisin O Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Epigomisin O, a dibenzocyclooctadiene lignan with significant therapeutic potential. Due to the limited availability of a standardized, validated method specifically for this compound, this document details established analytical techniques for closely related lignans, offering a robust framework for developing and validating a quantitative method for the target compound. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most prevalent techniques for lignan analysis.[1][2] Alternative methods are also presented to provide a broader perspective on available analytical technologies.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS methods, derived from studies on lignans structurally similar to this compound. These values can serve as a benchmark for the validation of a new analytical method.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Lignan Quantification
| Parameter | HPLC-UV Method (Representative) | LC-MS/MS Method (Representative) |
| Linearity Range | 2.55 - 150.1 µg/mL | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9995 | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.43 µg/mL | Not explicitly stated, but LLOQ is low |
| Lower Limit of Quantification (LLOQ) | 2.55 µg/mL (for Gomisin G) | 0.5 ng/mL (for several lignans) |
| Precision (RSD%) | < 3% | 3.44% - 11.66% (Intra-day), 6.70% - 10.38% (Inter-day) |
| Accuracy/Recovery (%) | 97.74 - 102.71% | 93.89% - 106.13% |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on parent and fragment ion masses |
Data compiled from studies on various lignans from Schisandra species.[3][4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for lignan quantification and can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the simultaneous determination of multiple lignans in plant extracts and formulations.[3][5]
Sample Preparation:
-
Accurately weigh 0.3 g of the powdered sample (e.g., plant material or formulation).
-
Transfer to a 25-mL volumetric flask and add 25 mL of methanol.
-
Perform ultrasonic extraction for 20 minutes at room temperature.
-
Adjust the volume back to 25 mL with methanol.
-
Centrifuge the extract at 14,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3][6]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[3][5]
-
Flow Rate: Approximately 1.0 mL/min.[6]
-
Detection Wavelength: UV detection is typically set between 217 nm and 254 nm, where lignans exhibit strong absorbance.[6][7]
-
Injection Volume: 10-20 µL.[6]
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank samples, standard solutions, and test samples to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by plotting the peak area against a series of known concentrations of the standard. A correlation coefficient (r²) close to 1 indicates good linearity.[3][5]
-
Precision: Evaluated by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD%).
-
Accuracy: Often determined by the recovery of a known amount of standard added to a sample (spiked sample).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for quantifying low levels of analytes in complex biological matrices.[4][8]
Sample Preparation (for Plasma Samples):
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent like acetonitrile or methanol.[8]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or similar reversed-phase column is typically used.[4][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile).[4][8]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for lignans.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[4][8]
Validation Parameters:
The validation parameters are similar to those for HPLC-UV, with a particular emphasis on matrix effects, which can influence the ionization efficiency in the mass spectrometer.
Alternative Analytical Methods
While HPLC-UV and LC-MS/MS are the primary methods, other techniques have been explored for lignan quantification:
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be used for the chiral separation of lignans.[8]
-
Thin-Layer Chromatography (TLC): A simple and cost-effective method suitable for qualitative screening and, with densitometry, for quantitative analysis.[7][9]
-
HPLC with Electrochemical Detection: This method can provide high sensitivity for electroactive compounds like some lignans.[10][11]
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV/Vis spectrometry as a quantification tool for lignin solubilized in deep eutectic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 7. [Studies on the TLC scanning determination of lignans in Diphylleia sinensis Li] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of the plant lignan matairesinol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff.cimap.res.in [staff.cimap.res.in]
- 10. Determination of lignans in human plasma by liquid chromatography with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Selectivity of Epigomisin O: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative assessment of the selectivity of Epigomisin O, a lignan isolated from Schisandra chinensis, for its potential biological targets. Due to the limited availability of direct selectivity data for this compound, this guide leverages experimental data from closely related and structurally similar lignans from Schisandra, namely Schisandrin B and Gomisin A, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide includes quantitative data on the inhibitory activities of these compounds against a panel of relevant biological targets, detailed experimental protocols for key selectivity assays, and visualizations of pertinent signaling pathways and experimental workflows.
Introduction
This compound is a bioactive lignan with demonstrated anti-inflammatory and other pharmacological properties. Understanding the selectivity of a compound for its biological target(s) is paramount in drug discovery and development, as it directly relates to its efficacy and potential off-target effects. While the precise molecular target of this compound is not yet fully elucidated, studies on related Schisandra lignans suggest a polypharmacological profile, interacting with multiple signaling pathways implicated in inflammation and cellular regulation. These include the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades, as well as cytochrome P450 (CYP) enzymes. This guide provides a framework for assessing the selectivity of this compound by comparing the available data for its chemical relatives against key protein targets.
Quantitative Selectivity Data
The following tables summarize the available quantitative data on the inhibitory activity of Schisandrin B and Gomisin A against various kinases and cytochrome P450 isoforms. This data serves as a benchmark for contextualizing the potential selectivity profile of this compound.
Table 1: Kinase Inhibitory Activity of Schisandrin B
| Kinase Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| ATR | 7.25 | - | - |
| ATM | > 50 | - | - |
| Chk1 | > 50 | - | - |
| PI3K | > 50 | - | - |
| DNA-PK | > 50 | - | - |
| mTOR | > 50 | - | - |
Data from a study on the inhibitory effect of Schisandrin B on ATR protein kinase activity in DNA damage response[1].
Table 2: Inhibitory Activity of Gomisin A against Cytochrome P450 and Ion Channels
| Target | Inhibition Parameter | Value |
| CYP3A4 (competitive) | Ki | 1.10 μM |
| CYP3A (time- and NADPH-dependent) | Ki | 0.35 μM |
| k_inact | 1.96 min⁻¹ | |
| Voltage-gated Na+ Channel (peak) | IC50 | 6.2 μM |
| Voltage-gated Na+ Channel (end-pulse) | IC50 | 0.73 μM |
Data from studies on the inhibitory effectiveness of Gomisin A on voltage-gated Na+ current and its time- and NADPH-dependent inhibition on CYP3A[2][3].
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach to assessing selectivity, the following diagrams have been generated using the DOT language.
Figure 1: Potential inhibitory action of Schisandra lignans on MAPK and NF-κB pathways.
Figure 2: General workflow for in vitro selectivity screening.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of selectivity are provided below.
In Vitro Kinase Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase. Kinase activity is determined by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method involves the detection of ADP, a byproduct of the kinase reaction, where the amount of ADP is directly proportional to kinase activity.
Materials:
-
Target kinase (e.g., ATR, recombinant)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
This compound and control inhibitors (stock solutions in DMSO)
-
96-well or 384-well microplate
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Perform serial dilutions of this compound and control inhibitors in DMSO to generate a range of test concentrations.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the diluted compounds or DMSO (vehicle control) into the wells of the microplate.
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase and its specific substrate in kinase assay buffer.
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the stop reagent from the ADP detection kit.
-
Add the ADP detection reagent to each well.
-
Incubate the plate according to the manufacturer's instructions to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cytochrome P450 Inhibition Assay
Principle: This assay evaluates the potential of a test compound to inhibit the metabolic activity of specific cytochrome P450 isoforms. The activity of each CYP isoform is monitored by the rate of metabolism of a specific probe substrate into a unique metabolite. Inhibition is quantified by the reduction in metabolite formation in the presence of the test compound.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP isoforms
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound and control inhibitors (stock solutions in DMSO or other suitable solvent)
-
96-well deep-well plate
-
Acetonitrile with an internal standard for reaction termination and protein precipitation
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing HLMs or recombinant CYPs, phosphate buffer, and the isoform-specific probe substrate.
-
Compound Addition: Add this compound, control inhibitors, or vehicle to the incubation mixtures at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with shaking for a specific time (e.g., 10-30 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
-
Conclusion
The assessment of this compound's selectivity is a critical step in understanding its therapeutic potential and safety profile. While direct experimental data for this compound is currently limited, the information available for structurally related Schisandra lignans provides a valuable starting point for researchers. The presented data on Schisandrin B and Gomisin A suggest that these compounds exhibit a degree of selectivity for certain targets within inflammatory and metabolic pathways. Future research should focus on systematically evaluating this compound against a broad panel of kinases, cytochrome P450 isoforms, and other potential targets identified in the signaling pathways modulated by Schisandra lignans. The experimental protocols provided in this guide offer a robust framework for conducting such selectivity profiling studies.
References
- 1. Inhibition of ATR protein kinase activity by schisandrin B in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Differential Effects of Gomisin Lignans on Cancer Versus Normal Cells: A Comparative Analysis
For Immediate Release
A comprehensive review of recent studies on gomisin lignans, bioactive compounds isolated from Schisandra chinensis, reveals their potent and selective anticancer activities. Research demonstrates that various gomisins exhibit significant cytotoxicity and pro-apoptotic effects against a range of cancer cell lines, while showing considerably lower toxicity towards healthy, non-cancerous cells. This differential activity highlights the potential of gomisins as promising candidates for the development of targeted cancer therapies.
This comparative guide synthesizes key findings on the effects of different gomisin compounds on both cancerous and normal cell lines, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.
Quantitative Analysis of Cytotoxic Effects
The selective cytotoxicity of gomisins is a cornerstone of their therapeutic potential. Studies consistently show that these compounds can effectively inhibit the proliferation of cancer cells at concentrations that have minimal impact on their normal counterparts.
One key study directly compared the effects of Gomisin J on human breast cancer cell lines (MCF7 and MDA-MB-231) and a non-cancerous human breast epithelial cell line (MCF10A). The results indicated a significantly stronger cytotoxic effect on the cancer cells.[1][2][3] For instance, Gomisin J suppressed the proliferation of MCF7 and MDA-MB-231 cells at relatively low concentrations (<10 µg/ml), while higher concentrations were required to affect the viability of the normal MCF10A cells.[1][2][3]
Similarly, Gomisin A has been shown to decrease the viability of various colorectal cancer cell lines, including CT26, MC38, HT29, and SW620, in a concentration-dependent manner.[4] Importantly, the same concentrations of Gomisin A did not affect the proliferation of the normal human colon cell line, CCD-18Co.[4]
Further research on Gomisin L1 demonstrated its potent cytotoxic activity against human ovarian cancer cells (A2780 and SKOV3), with IC50 values of 21.92 ± 0.73 and 55.05 ± 4.55 μM, respectively.[5] While a direct comparison with a normal ovarian cell line was not provided in this specific study, the potent effect on cancer cells is noteworthy.
The following table summarizes the available quantitative data on the cytotoxic effects of various gomisins.
| Compound | Cancer Cell Line | Normal Cell Line | Key Findings |
| Gomisin J | MCF7 (Breast) | MCF10A (Breast) | Stronger cytotoxic effect on cancer cells.[1][2][3] |
| MDA-MB-231 (Breast) | Suppressed proliferation at <10 µg/ml in cancer cells.[1][2][3] | ||
| Gomisin A | CT26, MC38 (Murine Colorectal) | CCD-18Co (Human Colon) | Decreased viability of cancer cells at 20-100 µM.[4] |
| HT29, SW620 (Human Colorectal) | No effect on normal cell proliferation at the same concentrations.[4] | ||
| Gomisin L1 | A2780, SKOV3 (Ovarian) | Not specified | Potent cytotoxic activity with IC50 values of 21.92 and 55.05 µM.[5] |
| Gomisin N | Hepatic Carcinoma | Not specified | Induced high levels of apoptosis in cancer cells.[6] |
Induction of Apoptosis in Cancer Cells
A primary mechanism through which gomisins exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells.
Gomisin J was found to induce both apoptosis and necroptosis, another form of programmed cell death, in breast cancer cells.[1][2][3] Notably, it predominantly induced necroptosis in MCF7 cells, which are known to be resistant to many pro-apoptotic drugs.[1][2]
Gomisin N has been shown to be a potent inducer of apoptosis in human hepatic carcinoma cells.[6] It also enhances the pro-apoptotic effects of other agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in cervical cancer cells.[7][8]
Studies on Gomisin L1 revealed that its growth-inhibitory effects on ovarian cancer cells are mediated by the induction of apoptosis.[5][9][10] Flow cytometry analysis showed an increase in the population of apoptotic cells after treatment with Gomisin L1.[5][10]
The pro-apoptotic effects of gomisins are often mediated through the regulation of key signaling pathways and the expression of apoptosis-related proteins.
Modulation of Cellular Signaling Pathways
Gomisins have been found to modulate several signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.
Gomisin N has been shown to exert its anti-liver cancer effects by inhibiting the PI3K-Akt signaling pathway and regulating the mTOR-ULK1 pathway.[11] The PI3K-Akt pathway is a crucial survival pathway that is often hyperactivated in cancer.
Gomisin A has been reported to suppress the metastatic abilities of colorectal cancer cells by inducing apoptosis mediated by the AMPK/p38 signaling pathway.[4] It also enhances tumor necrosis factor-α (TNF-α)-induced G1 cell cycle arrest in HeLa cells through the STAT1 signaling pathway.[12]
The induction of apoptosis by Gomisin L1 in ovarian cancer cells is linked to the generation of reactive oxygen species (ROS) and the regulation of NADPH oxidase.[5][9][10]
The following diagrams illustrate some of the key signaling pathways affected by gomisins in cancer cells.
Caption: Gomisin N signaling pathway in liver cancer cells.
Caption: Gomisin A signaling pathway in colorectal cancer cells.
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies to evaluate the effects of gomisins.
Cell Culture and Viability Assays
-
Cell Lines: Human cancer cell lines (e.g., MCF7, MDA-MB-231, A2780, SKOV3, HepG2, HeLa, CT26, MC38, HT29, SW620) and normal human cell lines (e.g., MCF10A, CCD-18Co) were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of gomisins for specified time periods (e.g., 24, 48, 72 hours).[5][13] MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO.[5] The absorbance was measured using a microplate reader to determine the percentage of viable cells.[5]
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells were harvested, washed, and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells were then analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5][10]
-
Western Blot Analysis: To detect the expression of apoptosis-related proteins, whole-cell lysates were prepared from treated cells. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins such as caspases, Bcl-2, and Bax.[6] Horseradish peroxidase-conjugated secondary antibodies were used for detection, and the protein bands were visualized using an enhanced chemiluminescence (ECL) system.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: To analyze the cell cycle distribution, treated cells were fixed in ethanol and stained with PI, which binds to DNA. The DNA content of the cells was then measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
The following diagram illustrates a general experimental workflow for assessing the effects of gomisins.
References
- 1. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 6. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - ProQuest [proquest.com]
- 11. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Anti-Inflammatory Properties of Epigomisin O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Epigomisin O, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages experimental data from closely related gomisin analogues (e.g., Gomisin A, G, J, N, and R) as representative examples for this class of compounds. The performance of these lignans is compared with well-established anti-inflammatory agents, including the natural compound Curcumin and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.
Introduction to Inflammatory Pathways and Drug Targets
Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of various pro-inflammatory mediators. A key regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of genes encoding cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).[1][2] Many anti-inflammatory drugs, therefore, aim to modulate these central pathways.
Lignans isolated from Schisandra chinensis, including various gomisins, have demonstrated significant anti-inflammatory effects by inhibiting these key mediators and pathways.[3][4] Their mechanism often involves the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3]
Mechanism of Action: The NF-κB Signaling Pathway
The NF-κB pathway is a primary target for many anti-inflammatory compounds. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory signal like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[1][5]
Many gomisins exert their anti-inflammatory effects by intervening at multiple points in this pathway, such as by inhibiting the activation of IKK, which prevents IκBα degradation and keeps NF-κB inactive in the cytoplasm.[6][7]
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for gomisins (as a class), Curcumin, and Indomethacin, providing a basis for comparing their anti-inflammatory potency.
Table 1: In Vitro Anti-Inflammatory Activity
This table compares the inhibitory concentration (IC50) of each compound against key inflammatory mediators in cell-based assays. Lower IC50 values indicate higher potency.
| Compound | Target | Cell Line | IC50 Value | Citation(s) |
| Gomisin Analogues | ||||
| Gomisin N | NO Production | RAW 264.7 | ~10-20 µM (estimated) | [3] |
| Gomisin J | NO Production | RAW 264.7 | ~10-20 µM (estimated) | [3] |
| Gomisin R | Cytokine Secretion (TNF-α, IL-1β, IL-6) | RAW 264.7 | Dose-dependent inhibition | [8] |
| Curcumin | NF-κB Activation | RAW 264.7 | 18.2 ± 3.9 µM | [5] |
| NF-κB Activation | Adipocytes | ~2 µM (gene expression) | [9] | |
| NF-κB Activation | Glioma Cells | 2.16 ± 0.02 µM | [10] | |
| Indomethacin | PGE2 Release | RAW 264.7 | 2.8 µM | [11][12] |
| NO Production | RAW 264.7 | 56.8 µM | [11][12] | |
| TNF-α Release | RAW 264.7 | 143.7 µM | [11][12] | |
| PGE2 Release (IL-1α induced) | Human Synovial Cells | 5.5 ± 0.1 nM | [13] |
Note: Data for Gomisin analogues are estimated from graphical representations or described as dose-dependent effects in the cited literature, as precise IC50 values were not always provided.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is a standard for evaluating the efficacy of acute anti-inflammatory agents. The data reflects the percentage of edema inhibition at specified doses.
| Compound | Animal Model | Dose | Time Point | % Inhibition of Edema | Citation(s) |
| This compound / Gomisins | Rat/Mouse | - | - | Data Not Available | - |
| Curcumin | Rat | 25-100 mg/kg, p.o. | 2-3 hours | 30.4% - 34.9% | [14] |
| Rat | 200-400 mg/kg, p.o. | 2-3 hours | 32.6% - 59.0% | [14] | |
| Indomethacin | Rat | 10 mg/kg, p.o. | 3 hours | ~54% | [15] |
| Rat | 10 mg/kg, p.o. | 3 hours | 65.7% | [14] | |
| Rat | 5 mg/kg, i.p. | 1-5 hours | Significant inhibition | [16] |
Key Experimental Protocols
Detailed and standardized methodologies are crucial for the validation and comparison of anti-inflammatory compounds. Below are protocols for key assays cited in this guide.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This assay quantifies the production of NO by macrophages stimulated with LPS, a common method to screen for anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[17]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period, cells are stimulated with 1 µg/mL of LPS to induce inflammation and incubated for another 24 hours.[17][18]
-
Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[17]
-
Analysis: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.[19]
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs in rodents.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apjai-journal.org [apjai-journal.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Epigomisin O: Data Unavailable for Head-to-Head Comparison with Standard-of-Care Drugs
A comprehensive search for the compound "Epigomisin O" has yielded no specific information regarding its mechanism of action, therapeutic targets, or any preclinical or clinical trial data. As a result, a head-to-head comparison with any standard-of-care drugs is not possible at this time.
The scientific and medical literature does not currently contain discernible data for a compound named "this compound." This suggests that "this compound" may be a fictional, proprietary, or highly novel substance not yet disclosed in publicly accessible databases. Without foundational information on the compound, a comparative analysis against established therapeutic agents cannot be conducted.
To facilitate the creation of a detailed comparison guide as requested, specific information regarding this compound is required, including but not limited to:
-
Chemical Structure and Class: Understanding the molecular structure and the class of compounds it belongs to.
-
Mechanism of Action: The specific biochemical pathways or molecular targets through which it exerts its effects.
-
Therapeutic Indication: The disease or condition it is intended to treat.
-
Preclinical Data: Results from in vitro and in vivo studies, including efficacy, toxicity, and pharmacokinetic data.
-
Clinical Trial Data: Information from any human studies, including safety, tolerability, and efficacy results.
Once this information is available, a comprehensive comparison guide can be developed, including data tables, experimental protocols, and visualizations of signaling pathways and workflows as originally requested.
Researchers, scientists, and drug development professionals interested in a comparative analysis are encouraged to provide any available data on this compound to enable the generation of a meaningful and accurate guide.
A Researcher's Guide to Confirming Protein-Ligand Interactions: A Case Study with the Hypothetical Molecule Epigomisin O
In the quest for novel therapeutics, the identification of a bioactive compound is a pivotal first step. However, the journey from a promising hit to a viable drug candidate is long and requires a thorough understanding of its mechanism of action, starting with the definitive identification of its molecular target. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key biophysical methods for confirming the direct binding of a small molecule to its putative protein target. Using the hypothetical novel compound "Epigomisin O" and its potential target "Protein X," we will explore the principles, experimental protocols, and data interpretation of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA).
Quantitative Comparison of Biophysical Methods
To robustly confirm a direct binding interaction between this compound and Protein X, a multi-faceted approach employing orthogonal techniques is recommended. Each method offers unique insights into the binding event. The following tables summarize hypothetical, yet realistic, quantitative data obtained from such a study.
Table 1: Surface Plasmon Resonance (SPR) Analysis of this compound and Protein X Interaction
| Analyte (this compound) Conc. (µM) | Response Units (RU) at Equilibrium | KD (µM) | ka (M-1s-1) | kd (s-1) |
| 0.1 | 15.2 | 5.2 | 1.2 x 104 | 6.2 x 10-2 |
| 0.5 | 68.5 | |||
| 1.0 | 110.3 | |||
| 5.0 | 250.1 | |||
| 10.0 | 315.8 |
KD (dissociation constant) is a measure of binding affinity. ka is the association rate constant, and kd is the dissociation rate constant.
Table 2: Isothermal Titration Calorimetry (ITC) of this compound Binding to Protein X
| Parameter | Value |
| KD (µM) | 4.8 |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 |
| Entropy (ΔS) (cal/mol·deg) | 12.3 |
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[1][2][3]
Table 3: Thermal Shift Assay (TSA) of Protein X in the Presence of this compound
| Condition | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Protein X (apo) | 52.3 | - |
| Protein X + this compound (10 µM) | 56.8 | +4.5 |
| Protein X + this compound (50 µM) | 58.1 | +5.8 |
A positive shift in the melting temperature (ΔTm) indicates that the ligand binding stabilizes the protein.[4][5][6]
Experimental Workflow and Signaling Pathways
The process of confirming a binding target involves a logical progression of experiments, as illustrated in the workflow diagram below. This typically starts with an initial screening assay, followed by validation and characterization using biophysical methods.
Caption: Workflow for confirming the binding target of a novel compound.
Detailed Experimental Protocols
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (Protein X) immobilized on a sensor surface in real-time.[7][8][9][10] The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[7]
-
Instrumentation: A Biacore instrument (or similar).
-
Ligand Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize Protein X (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired level (e.g., ~10,000 RU).
-
Deactivate remaining active sites with 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 s), followed by a dissociation phase with buffer flow (e.g., 300 s).
-
Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
2. Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.[1][2][3][11] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[1][2][3][12]
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).
-
Sample Preparation:
-
Dialyze Protein X and dissolve this compound in the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.5) to minimize heats of dilution.[1]
-
Degas all solutions before use.
-
Prepare Protein X at a concentration of ~20 µM in the sample cell and this compound at ~200 µM in the syringe.
-
-
Titration:
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL of this compound into the Protein X solution at 150-second intervals with a stirring speed of 750 rpm.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model to determine n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
3. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to assess protein stability by measuring its melting temperature (Tm).[4][5][13][14] Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.[5][6]
-
Instrumentation: A real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
-
Reaction Setup (in a 96-well PCR plate):
-
Prepare a master mix containing Protein X (final concentration 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Aliquot the master mix into the wells.
-
Add this compound to the desired final concentrations (e.g., 10 µM and 50 µM). Include a no-ligand (apo) control.
-
Seal the plate and briefly centrifuge.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the Tm, which is the midpoint of the unfolding transition, by fitting the curve to a Boltzmann equation or by using the maximum of the first derivative.[15]
-
Calculate the ΔTm by subtracting the Tm of the apo protein from the Tm of the protein in the presence of this compound.
-
By employing these biophysical methods, researchers can confidently confirm the direct binding of a novel compound to its target protein, providing a solid foundation for further drug development efforts. The orthogonal nature of these techniques, with SPR providing kinetic data, ITC offering thermodynamic insights, and TSA serving as a rapid screen for binding, allows for a comprehensive and robust characterization of the protein-ligand interaction.
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 3. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
